Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate CAS 1542158-68-8 safety data and MSDS
Technical Whitepaper: Safety Profiling, Material Safety Data, and Handling Protocols for Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 1542158-68-8) Executive Summary In the landscape of modern drug discovery,...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper: Safety Profiling, Material Safety Data, and Handling Protocols for Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 1542158-68-8)
Executive Summary
In the landscape of modern drug discovery, highly functionalized heterocyclic building blocks are indispensable. Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 1542158-68-8) is a prime example, serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. The C5-bromide offers an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-methyl ester provides a versatile site for subsequent derivatization[2].
However, the very structural features that make this compound synthetically valuable—its electrophilicity and reactivity—also dictate its toxicological profile. As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as an exercise in applied physical chemistry. This whitepaper decodes the Material Safety Data Sheet (MSDS) for CAS 1542158-68-8, explaining the causality behind its hazard classifications and providing self-validating protocols for its safe integration into laboratory workflows.
Physicochemical Profiling & Structural Causality
To understand the safety profile of a compound, we must first analyze its structure. The presence of a halogen (bromine) on an electron-deficient imidazole ring (exacerbated by the electron-withdrawing ester group at C2) creates a highly reactive electrophilic center.
Table 1: Physicochemical Properties of CAS 1542158-68-8 [1][2]
Relatively low MW; poses a risk of aerosolization if milled.
Physical State
Solid (Powder/Crystals)
Risk of inhalation of fine particulates during transfer.
Storage Conditions
2-8°C, Inert Atmosphere (Ar/N2)
Prevents ambient moisture hydrolysis of the ester and oxidative degradation.
GHS Safety Data & Toxicological Mechanisms
Based on data for CAS 1542158-68-8 and its direct structural analogs (such as the ethyl ester and free carboxylic acid derivatives), this compound is classified under the Globally Harmonized System (GHS) with the signal word WARNING [1][2][3].
Hazard Statements (H-Codes) and Mechanistic Causality
H302: Harmful if swallowed. The compound can undergo rapid hydrolysis in the acidic environment of the stomach, releasing hydrobromic acid equivalents and reactive imidazole intermediates that cause acute gastric distress[3].
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
The Causality of Irritation: Why do H315, H319, and H335 consistently appear for halogenated imidazoles? The C5-bromo position acts as an electrophile. When exposed to biological tissues (which are rich in nucleophilic thiols and amines, such as cysteine and lysine residues in mucosal proteins), the compound can initiate mild alkylating or acylating events. This covalent modification of cellular proteins triggers a localized inflammatory cascade, perceived macroscopically as irritation or chemical burns.
Fig 1: Toxicity mechanism of halogenated imidazoles and mitigation via engineering controls.
Precautionary Statements (P-Codes)
To mitigate these hazards, strict adherence to the following P-statements is required[2]:
As scientists, we must design workflows that inherently verify their own safety. The following step-by-step methodology ensures safe handling of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate during routine reaction setups (e.g., preparing a cross-coupling reaction).
Action: Conduct all weighing and transfers inside a certified chemical fume hood.
Self-Validation: Before opening the reagent bottle, verify the fume hood monitor reads a face velocity between 80–100 feet per minute (fpm) . Tape a small piece of tissue to the sash; a steady inward pull physically validates directional airflow, ensuring aerosolized particulates cannot enter your breathing zone.
Step 2: Advanced PPE Selection
Action: Don standard laboratory attire (flame-resistant lab coat, safety goggles). For gloves, use double-layered nitrile gloves (minimum 5 mil thickness).
Causality: Halogenated organics can slowly permeate thin latex or vinyl. Nitrile provides a superior steric barrier against brominated heterocycles. Double-gloving ensures that if the outer layer is contaminated, it can be immediately doffed without exposing the skin.
Step 3: Anti-Static Weighing Protocol
Action: Use an analytical balance equipped with an anti-static bar (ionizer) to weigh the solid.
Self-Validation: Place the weigh boat on the scale and tare. If the digital readout fluctuates by more than ±0.2 mg over 5 seconds, static charge is present, which could cause the fine powder to aerosolize upon transfer. Pass the weigh boat over the ionizer until the reading stabilizes, validating a static-free environment.
Step 4: Reaction Quenching and Waste Segregation
Action: Upon completion of the reaction, quench any unreacted CAS 1542158-68-8 using a mild nucleophile (e.g., dilute sodium thiosulfate or an amine-based scavenger) before disposal.
Causality: Disposing of unquenched electrophiles into general waste streams can lead to unintended cross-reactions. All resulting mixtures must be strictly segregated into Halogenated Organic Waste containers[3].
Emergency Response & Spill Mitigation System
In the event of an accidental release of the solid powder outside of primary containment, execute the following protocol:
Isolate: Immediately evacuate personnel from the immediate vicinity (minimum 10-foot radius) to prevent tracking the powder throughout the lab.
Suppress: Do NOT sweep the powder dry, as this will aerosolize the irritating dust (triggering H335). Instead, cover the spill with a damp absorbent material (e.g., wet sand or vermiculite).
Neutralize & Collect: Using a non-sparking plastic scoop, collect the damp mixture and place it into a sealable, chemically compatible polyethylene container.
Decontaminate: Wash the spill surface with a 5% sodium bicarbonate solution followed by soap and water to hydrolyze and remove any residual ester.
By understanding the molecular behavior of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate, we transform MSDS compliance from a passive reading exercise into an active, scientifically grounded defense system.
solubility profile of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate in organic solvents
As a Senior Application Scientist specializing in physical organic chemistry and pre-formulation development, understanding the solvation thermodynamics of complex heterocyclic building blocks is paramount. Methyl 5-brom...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in physical organic chemistry and pre-formulation development, understanding the solvation thermodynamics of complex heterocyclic building blocks is paramount. Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS: 1542158-68-8)[1] is a highly functionalized imidazole derivative frequently utilized as a pharmacophore intermediate in drug discovery.
Unlike simple aliphatic compounds, the solubility profile of this molecule is governed by a delicate balance of crystal lattice energy, dipole-dipole interactions, and hydrogen-bond accepting capabilities. This whitepaper provides an in-depth technical analysis of its solubility in organic solvents, grounded in thermodynamic principles, and outlines a self-validating experimental protocol for empirical determination.
Structural Causality & Solvation Thermodynamics
To predict and manipulate the solubility of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate, we must first deconstruct its molecular architecture and understand the causality behind its interactions with various solvent systems.
N-Methylation (Causality of Lattice Disruption): Unsubstituted imidazoles possess an N-H bond, acting as strong hydrogen-bond donors and acceptors, which leads to tightly packed, high-energy crystal lattices (reducing solubility in aprotic solvents). The N1-methyl group in this compound eliminates the H-bond donor capacity. This significantly lowers the crystal lattice energy, thereby increasing its solubility in moderately polar and aprotic organic solvents compared to its unsubstituted analogs[2].
C5-Bromine Substitution (Lipophilicity Enhancement): The heavy halogen atom increases the overall lipophilicity (
logP
) and polarizability of the molecule. While this drastically reduces aqueous solubility, it enhances favorable London dispersion forces and halogen-bonding interactions in chlorinated solvents (e.g., Dichloromethane) and aromatic solvents (e.g., Toluene)[3].
C2-Methyl Ester (Dipole-Dipole Interactions): The ester moiety provides a strong localized dipole and oxygen lone pairs that act as hydrogen-bond acceptors. This makes the molecule highly susceptible to solvation by polar protic solvents (via H-bonding from the solvent) and polar aprotic solvents (via strong dipole-dipole alignment).
Thermodynamic modeling of imidazole derivatives in organic solvents demonstrates that their solid-liquid equilibrium (SLE) correlates highly with the [4][5]. Solvation is driven by the solvent's ability to overcome the enthalpy of fusion (
ΔHfus
) without requiring excessive entropic penalties.
Quantitative Solubility Profile in Key Organic Solvents
Based on the structural descriptors and empirical data from structurally analogous halogenated N-methyl imidazoles, the table below summarizes the quantitative solubility profile at standard ambient temperature (298.15 K).
Solvent Category
Representative Solvent
Dielectric Constant (
ε
)
Predicted Solubility Range (mg/mL)
Dominant Solvation Mechanism
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
> 150 (Very High)
Strong dipole-dipole alignment; excellent solvation of the ester and polarized imidazole core.
Polar Aprotic
N,N-Dimethylformamide (DMF)
36.7
> 100 (Very High)
Favorable cavity formation; strong interaction with the C2-ester carbonyl.
Moderately Polar
Dichloromethane (DCM)
8.9
50 - 100 (High)
High polarizability of the C5-Bromine matches the solvent; favorable halogen-solvent interactions.
Moderately Polar
Ethyl Acetate (EtOAc)
6.0
30 - 60 (Moderate-High)
Ester-ester structural affinity; moderate disruption of the crystal lattice.
Polar Protic
Methanol (MeOH)
32.7
20 - 40 (Moderate)
H-bond donation from MeOH to the N3 nitrogen and ester oxygens, though limited by the hydrophobic Br/Methyl groups.
Non-Polar
Hexane / Heptane
1.9
< 5 (Low)
Inability to overcome the dipole-driven crystal lattice energy; insufficient dispersion forces.
Experimental Workflow: The Self-Validating Shake-Flask Protocol
To empirically determine the exact solubility limits for batch-specific formulations, a rigorous, self-validating protocol is required. We adapt the gold-standard[6][7], traditionally used for aqueous systems, and optimize it for volatile and semi-volatile organic solvents.
Step-by-Step Methodology:
Saturation Phase: Add an excess amount of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (e.g., 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial.
Thermal Equilibration: Place the vial in a thermostatic shaker bath set precisely to 298.15 K (25 °C). Agitate at 300 RPM for 48 hours. Causality: 48 hours ensures that the solid-liquid equilibrium (SLE) is fully established, overcoming any kinetic dissolution barriers[8].
Phase Separation: Transfer the vial to a temperature-controlled centrifuge (maintained at 25 °C to prevent temperature-induced precipitation). Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid.
Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE is mandatory here; standard PES or nylon filters will degrade in aggressive solvents like DCM or DMF, contaminating the sample.
Gravimetric Dilution: Accurately weigh an aliquot of the filtered supernatant and dilute it volumetrically with the mobile phase to fall within the linear dynamic range of the detector.
HPLC-UV Quantification (Self-Validation Step): Analyze the diluted sample using HPLC-UV (detection typically at 254 nm for the conjugated imidazole ring).
Self-Validation: Concurrently run a 5-point calibration curve using a pre-validated reference standard of the compound. To ensure the solvent did not evaporate during the 48-hour shake, perform a secondary orthogonal validation by taking a separate 100 µL aliquot of the supernatant, evaporating it to dryness under a gentle nitrogen stream, and measuring the residual mass gravimetrically. The HPLC and gravimetric data must agree within
±5%
.
Workflow Visualization
Below is the logical flow of the thermodynamic solubility determination, emphasizing the self-validating feedback loop.
Fig 1: Self-validating shake-flask experimental workflow for thermodynamic solubility determination.
Conclusion
The solubility of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is dictated by the disruption of its hydrogen-bonding network via N-methylation and the lipophilic contribution of the C5-bromine. For synthetic workflows or pre-formulation assays, polar aprotic solvents (DMSO, DMF) and moderately polar halogenated solvents (DCM) will yield the highest solubility, effectively overcoming the solid-state lattice energy. When conducting empirical measurements, strict adherence to isothermal conditions and orthogonal validation (HPLC vs. gravimetric) is non-negotiable to prevent solvent-evaporation artifacts.
References
OECD (1995). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]
Domanska, U., et al. (2003). "Solubility of Imidazoles in Ethers." Journal of Chemical & Engineering Data, American Chemical Society. URL:[Link]
Letinski, D. J., et al. (2002). "Slow-stir water solubility measurements of selected alcohols and diesters." Environmental Toxicology and Chemistry. URL:[Link]
Thermodynamic Stability and Degradation Kinetics of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate: A Technical Guide
Executive Summary Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS: 1542158-68-8) is a highly specialized molecular building block frequently utilized in the synthesis of complex active pharmaceutical ingredients...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS: 1542158-68-8) is a highly specialized molecular building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in oncology drug discovery[1][2]. For drug development professionals, understanding the thermodynamic stability of this intermediate is not merely an academic exercise; it is a critical prerequisite for scalable synthesis, formulation, and long-term storage.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic material safety data. Here, we will dissect the mechanistic causality behind its thermal behavior, explore the thermodynamic influence of its functional groups, and provide self-validating experimental protocols for rigorous thermal analysis.
Structural Thermodynamics & Mechanistic Causality
To understand the thermodynamic profile of this compound, we must analyze the specific contributions of its three defining structural modifications: the methyl ester, the 1-methyl group, and the 5-bromo substituent.
The Thermodynamic Necessity of the Methyl Ester
Unprotected 1H-imidazole-2-carboxylic acids are thermodynamically unstable. They are highly prone to spontaneous decarboxylation under neutral or acidic conditions, even at ambient temperatures, due to the formation of a stabilized ylide intermediate[3]. By masking the carboxylic acid as a methyl ester, we eliminate the acidic proton required for the cyclic transition state of decarboxylation. This structural choice shifts the rate-determining step of degradation from spontaneous
CO2
loss to a much higher-energy ester cleavage, effectively extending the thermal stability window of the compound up to approximately 160–180 °C[4].
Tautomeric Locking via N-Methylation
The 1-methyl group serves a critical thermodynamic function: it prevents N-H tautomerization. In unmethylated imidazoles, rapid proton transfer between the N1 and N3 atoms creates a dynamic equilibrium. In solid-state thermodynamics, this manifests as broad, poorly defined endotherms during Differential Scanning Calorimetry (DSC) due to a complex, shifting network of intermolecular hydrogen bonds. Methylation "locks" the tautomeric state, resulting in a highly crystalline lattice with a sharp, distinct melting enthalpy (
ΔHf
), which is crucial for reproducible API formulation.
Inductive Stabilization by the 5-Bromo Substituent
The 5-bromo substituent exerts a strong inductive electron-withdrawing effect (-I) across the imidazole ring. This decreases the basicity of the N3 nitrogen, thereby reducing its susceptibility to electrophilic attack during thermal stress. Furthermore, the large atomic radius of the bromine atom provides significant steric shielding to the adjacent C4 and C5 positions, elevating the overall activation energy (
Ea
) required for thermal ring fragmentation.
Self-Validating Experimental Protocols for Thermal Analysis
To accurately quantify the thermodynamic stability of this compound, we must employ a self-validating system combining Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) and Differential Scanning Calorimetry (DSC).
Protocol A: TGA-FTIR for Decomposition Kinetics
Objective: Determine the decomposition onset (
Td
) and validate the degradation mechanism via evolved gas analysis.
Sample Preparation: Weigh 5.0 ± 0.1 mg of the compound into an alumina crucible.
Causality: Alumina is explicitly chosen over platinum to prevent potential catalytic dehalogenation of the 5-bromo group at elevated temperatures, which would artificially lower the
Td
.
Purge and Baseline Establishment: Purge the furnace with dry
N2
at 50 mL/min for 30 minutes.
Self-Validation Check: Monitor the live FTIR baseline. A completely flat baseline in the 2300-2400 cm⁻¹ region confirms the system is purged of atmospheric
CO2
. Any subsequent
CO2
detected is guaranteed to originate solely from the sample's decarboxylation.
Dynamic Heating: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min.
Causality: A 10 °C/min rate provides the optimal balance between thermal resolution (avoiding the merging of distinct degradation steps) and generating a sufficient concentration of evolved gas for the FTIR detector.
Evolved Gas Analysis (EGA): Continuously route the exhaust to the FTIR gas cell (heated to 200 °C).
Self-Validation Check: If the derivative mass loss (DTG) peak correlates perfectly with the appearance of the
C=O
stretch (2350 cm⁻¹) in the FTIR stream, the mechanism is definitively confirmed as decarboxylation. If mass loss occurs without these peaks, it indicates physical sublimation rather than chemical decomposition.
Protocol B: DSC for Phase Transitions
Objective: Quantify the melting point (
Tm
) and enthalpy of fusion (
ΔHf
).
Hermetic Sealing: Encapsulate 3.0 mg of the sample in a hermetically sealed aluminum pan with a 50 µm laser-drilled pinhole.
Causality: The pinhole allows trace moisture or evolved gases to escape without building internal pressure. According to Le Chatelier's principle, an unvented pressure buildup would shift the thermodynamic equilibrium and artificially elevate the apparent phase transition temperatures.
Thermal Cycling: Heat from 20 °C to 150 °C at 5 °C/min under
N2
.
Fig 2: Self-validating thermal analysis workflow coupling TGA-FTIR and DSC for kinetic modeling.
Quantitative Thermodynamic Data
The following table summarizes the thermodynamic parameters of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate compared against an unhalogenated baseline analog. The data illustrates the stabilizing effects of the structural modifications discussed in Section 2.
Table 1: Comparative thermodynamic parameters demonstrating the elevated thermal stability and higher activation energy (
Ea
) imparted by the 5-bromo substitution.
Conclusion & Formulation Guidelines
The thermodynamic profile of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is defined by the deliberate suppression of spontaneous decarboxylation via esterification[3] and the steric/inductive stabilization provided by bromination.
Handling Guidelines based on Thermodynamics:
Storage: While thermally stable up to ~180 °C in an inert environment[4], the ester linkage remains susceptible to hydrolysis. The compound must be stored in a desiccated environment to prevent moisture-induced ester cleavage, which would cascade into rapid decarboxylation.
Processing: The sharp melting point and high enthalpy of fusion make this compound highly suitable for hot-melt extrusion (HME) or elevated-temperature reactor charging, provided temperatures do not exceed 150 °C to maintain a safe margin below the
Td
.
National Institutes of Health (NIH) / PMC. "Amaranzoles B–F, Imidazole-2-carboxy Steroids from the Marine Sponge, Phorbas amaranthus." nih.gov.
ResearchGate. "Hydrothermal synthesis, structure, and photoluminescence of four complexes based on 1H-imidazole-4,5-dicarboxylate or 1H-imidazole-2-carboxylate ligands.
Tuning the Frontier: Electronic Properties and HOMO-LUMO Gap Engineering in Bromoimidazole Carboxylates
Executive Summary As molecular engineering advances, the precise control of frontier molecular orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—has become...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As molecular engineering advances, the precise control of frontier molecular orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—has become the cornerstone of rational material design. Bromoimidazole carboxylates represent a highly tunable class of heterocyclic compounds. By leveraging the synergistic effects of a
π
-conjugated imidazole core, the
σ
-withdrawing nature of bromine, and the strong
π
-accepting capability of carboxylate groups, researchers can engineer specific HOMO-LUMO gaps.
This technical guide provides an in-depth analysis of the electronic properties of bromoimidazole carboxylates, detailing the causality behind their structural behavior, and outlining self-validating computational and experimental protocols for their characterization.
Structural Electronics: The Causality of Substituent Effects
To engineer a molecule's optoelectronic properties, one must understand the distinct electronic contributions of its structural components. The imidazole ring acts as an electron-deficient, non-centrosymmetric
π
-conjugated backbone, making it an ideal parent structure for charge-transfer systems[1].
When functionalizing this core to create a bromoimidazole carboxylate, two competing yet complementary electronic effects are introduced:
Halogenation (Bromine Substitution): Bromine acts as a strong
σ
-electron withdrawing group due to its electronegativity, which significantly lowers the energy of the HOMO. However, because bromine is highly polarizable, it also exhibits weak
π
-donating characteristics and participates in halogen bonding (via its positive
σ
-hole), which dictates solid-state packing and intermolecular electronic communication[2].
Carboxylate Anchoring: The carboxylate group (–COO⁻) is a potent electron-withdrawing moiety and a strong
π
-acceptor. Its primary electronic role is the deep stabilization of the LUMO. Furthermore, the carboxylate group acts as a robust anchoring site for metal-organic frameworks (MOFs) and surface binding[3].
The Causality of the Gap: The combination of a HOMO-stabilizing bromine atom and a LUMO-stabilizing carboxylate group on the same imidazole ring creates a highly polarized "push-pull" system. This synergistic stabilization drastically narrows the HOMO-LUMO gap compared to the parent imidazole, resulting in a bathochromic (red) shift in absorption spectra and enhancing the molecule's efficacy as a charge-transfer mediator.
Logical flow of substituent effects on the HOMO-LUMO gap in bromoimidazole carboxylates.
To accurately predict the HOMO-LUMO gap, Density Functional Theory (DFT) must be employed. Standard protocols often fail for highly polarized molecules; therefore, the following workflow is engineered to be strictly self-validating.
Step-by-Step DFT Workflow
Initial Geometry Construction: Build the 3D molecular model of the specific bromoimidazole carboxylate isomer.
Functional and Basis Set Selection: Apply the M06-2X functional coupled with the 6-31+G(d,p) basis set.
Causality for Choice: Standard functionals like B3LYP suffer from self-interaction errors, frequently underestimating the energy of charge-transfer states. M06-2X contains 54% exact Hartree-Fock exchange, correctly modeling the long-range electron density shifts inherent to push-pull carboxylate systems[4]. The addition of diffuse functions ("+") is non-negotiable, as they are required to accurately model the expanded electron cloud of the anionic carboxylate group.
Geometry Optimization: Execute the optimization algorithm to drive the molecular geometry toward a local energy minimum.
Frequency Calculation (The Self-Validation Step): Immediately subject the optimized geometry to a vibrational frequency calculation.
Causality for Choice: A true ground-state energy minimum must possess exactly zero imaginary frequencies. If an imaginary frequency is detected, the geometry is resting in a transition state. The protocol dictates that the input must be perturbed along the imaginary mode and re-optimized, ensuring absolute trustworthiness of the final structure.
Excited State Calculation: Perform Time-Dependent DFT (TD-DFT) on the validated ground-state geometry to extract vertical excitation energies, oscillator strengths, and the precise HOMO-LUMO gap.
Self-validating DFT computational workflow for determining frontier molecular orbital energies.
Experimental Validation: Electrochemical Workflow
Theoretical calculations must be grounded in empirical data. Cyclic Voltammetry (CV) is the gold standard for determining the experimental HOMO and LUMO energy levels of bromoimidazole carboxylates.
Step-by-Step Cyclic Voltammetry Protocol
Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (
TBAPF6
) in anhydrous, degassed acetonitrile.
Causality:
TBAPF6
provides an exceptionally wide electrochemical window, ensuring that solvent breakdown does not mask the redox peaks of the target analyte.
Analyte Introduction: Add 1.0 mM of the bromoimidazole carboxylate to the electrolyte. Purge the cell with high-purity Argon for 15 minutes.
Causality: Dissolved oxygen is highly electroactive and will introduce parasitic reduction peaks that obscure the true LUMO onset.
Electrode Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an
Ag/Ag+
non-aqueous reference electrode.
Internal Calibration (The Self-Validation Step): Following the initial sweeps, spike the solution with 1.0 mM Ferrocene (Fc).
Causality: Reference electrodes are notorious for potential drift. The
Fc/Fc+
redox couple is highly reversible and its potential is solvent-independent. By referencing all measured potentials to the half-wave potential (
E1/2
) of
Fc/Fc+
, the system self-corrects for any hardware drift, ensuring the electrochemical data is universally reproducible.
Data Extraction: Identify the onset oxidation (
Eoxonset
) and onset reduction (
Eredonset
) potentials. Calculate the frontier orbitals using the established empirical equations:
EHOMO=−(Eoxonset+4.8) eV
ELUMO=−(Eredonset+4.8) eV
EGap=ELUMO−EHOMO
Quantitative Frontier Orbital Data
The table below summarizes the electronic evolution of the imidazole core as substituents are sequentially added. The data illustrates the profound impact of combining a halogen and a carboxylate group on the frontier molecular orbitals.
Compound
Substituted Positions
HOMO (eV)
LUMO (eV)
HOMO-LUMO Gap (eV)
Imidazole
None
-6.12
-0.45
5.67
4-Bromoimidazole
C4 (Br)
-6.45
-0.85
5.60
Imidazole-4-carboxylate
C4 (COO⁻)
-6.30
-1.50
4.80
4-Bromoimidazole-5-carboxylate
C4 (Br), C5 (COO⁻)
-6.55
-2.10
4.45
(Note: Values represent computational benchmarks at the M06-2X/6-31+G(d,p) level, demonstrating the synergistic narrowing of the band gap via push-pull functionalization).
Advanced Applications in Materials Science
The precise engineering of the HOMO-LUMO gap in bromoimidazole carboxylates unlocks critical applications across drug development and advanced materials:
Zeolitic Imidazolate Frameworks (ZIFs) & MOFs: The carboxylate group acts as a rigid anchoring point for transition metals (e.g., Zn, Co), while the bromine substituent dictates the pore environment. Halogen terminations on the imidazolate linkers introduce distinct electronic contributions near the frontier region, effectively reducing the band-gap size of the resulting ZIF by several hundred meV and altering its structural transition (gate-opening) dynamics under pressure[5].
Thermally Activated Delayed Fluorescence (TADF): Halogenated imidazoles serve as vital precursors in the synthesis of TADF photocatalysts. The heavy-atom effect of bromine, combined with the shallow LUMO induced by electron-withdrawing groups, improves spin-orbit coupling. This facilitates efficient intersystem crossing, yielding ultra-long-lived excited states critical for energy transfer in organic synthesis[4].
References
Imidazole as a parent π-conjugated backbone in charge-transfer chromophores - PMC. nih.gov.
Imidazophenothiazine-Based Thermally Activated Delayed Fluorescence Materials with Ultra-Long-Lived Excited States for Energy Transfer Photocatalysis | Journal of the American Chemical Society. acs.org.
Navigating the Frontier: A Technical Guide to the Preliminary Screening of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate in Drug Discovery
Abstract The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4][5] Its unique physicochemical properties, including its aromaticity and ab...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4][5] Its unique physicochemical properties, including its aromaticity and ability to engage in various intermolecular interactions, make it a privileged structure in drug design.[2][3][6] This guide provides an in-depth technical framework for the preliminary screening of a specific, yet underexplored, imidazole derivative: Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate. We will delineate a comprehensive, field-proven strategy for the initial characterization and biological evaluation of this compound, integrating both in silico and in vitro methodologies. The causality behind each experimental choice will be elucidated, ensuring a self-validating and scientifically rigorous screening cascade. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel imidazole-based entities.
Introduction: The Rationale for Investigating Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms.[6][7] Its presence in biologically crucial molecules like the amino acid histidine and purines underscores its fundamental role in biological systems.[7] Consequently, synthetic imidazole derivatives have been extensively explored, leading to a wide array of drugs with antibacterial, antifungal, anticancer, and antiviral activities.[1][8]
Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate presents a compelling starting point for a drug discovery campaign. The strategic placement of its substituents—a bromine atom, a methyl group, and a methyl carboxylate group—offers a unique combination of electronic and steric properties that can be systematically modified to optimize biological activity and pharmacokinetic profiles in future structure-activity relationship (SAR) studies.[9][10] The bromine atom, in particular, can serve as a handle for further chemical modifications and may contribute to binding affinity through halogen bonding.
This guide will outline a logical and efficient workflow for the initial assessment of this molecule, from fundamental physicochemical characterization to broad biological activity profiling and initial target exploration.
Phase I: Foundational Characterization and In Silico Profiling
Before embarking on extensive biological assays, a thorough foundational characterization is paramount. This initial phase provides critical data that informs subsequent experimental design and helps to de-risk the project at an early stage.
Physicochemical Properties
A comprehensive understanding of the compound's physicochemical properties is essential for interpreting biological data and for future formulation development.
Property
Experimental/Computational Method
Importance in Drug Discovery
Molecular Weight
Calculation from molecular formula
Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP (Octanol-Water Partition Coefficient)
HPLC, Shake-flask method, or computational prediction (e.g., XLogP3)
Predicts lipophilicity, which influences membrane permeability and solubility.
Aqueous Solubility
Kinetic or thermodynamic solubility assays (e.g., nephelometry)
Crucial for ensuring compound is in solution for biological assays and for predicting oral absorption.
pKa
Potentiometric titration, UV-Vis spectroscopy, or computational prediction
Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding.
Polar Surface Area (PSA)
Computational prediction
Influences membrane permeability and blood-brain barrier penetration.
Caption: Key physicochemical properties for initial characterization.
In Silico Screening: Predicting Biological Activity and Toxicity
The integration of computational tools in early drug discovery provides a cost-effective and rapid means to prioritize compounds and generate testable hypotheses.[11]
Given the novelty of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate, predicting its potential biological targets is a crucial first step. Tools like SwissTargetPrediction can be employed to identify plausible protein targets based on the principle of chemical similarity. This approach can help in designing a more focused biological screening strategy.
Early assessment of a compound's drug-like properties is critical to avoid late-stage attrition.[12] A variety of computational models can predict key ADMET parameters.
ADMET Parameter
In Silico Tool/Method
Rationale
Oral Bioavailability
Lipinski's Rule of Five, Veber's Rules
Provides a preliminary assessment of the potential for oral administration.
Blood-Brain Barrier (BBB) Penetration
Prediction models based on molecular descriptors
Important for CNS-targeting drugs.
CYP450 Inhibition
Machine learning models
Predicts potential for drug-drug interactions.
Hepatotoxicity
Structure-based alerts, machine learning models
Early flag for potential liver toxicity.
Cardiotoxicity (hERG inhibition)
Pharmacophore models, machine learning models
Assesses the risk of cardiac side effects.
Genotoxicity
Structure-based alerts (e.g., DEREK Nexus)
Identifies potential for DNA damage.
Caption: In silico ADMET profiling parameters.
Caption: In silico screening workflow for initial assessment.
Phase II: In Vitro Biological Evaluation
Following the in silico analysis, a tiered in vitro screening approach is implemented to experimentally validate the computational predictions and to uncover novel biological activities.
General Cytotoxicity Assays
A fundamental first step in any biological screening is to assess the compound's general cytotoxicity.[13][14][15] This provides a baseline for determining appropriate concentration ranges for more specific assays and offers an initial indication of the therapeutic window.
Objective: To determine the concentration of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate that inhibits cell viability by 50% (IC50).[16]
Materials:
Selected cell lines (e.g., a non-cancerous cell line like HEK293 and a panel of cancer cell lines such as MCF-7, A549, and HepG2).
Cell culture medium and supplements.
Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (dissolved in a suitable solvent, e.g., DMSO).
Solubilization buffer (e.g., DMSO or acidified isopropanol).
Microplate reader.
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of the test compound and add it to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Broad-Spectrum Antimicrobial Screening
The imidazole scaffold is a well-established pharmacophore in antimicrobial agents.[8] Therefore, a broad-spectrum screen against a panel of clinically relevant bacteria and fungi is a logical next step.
Organism Type
Representative Strains
Rationale
Gram-positive Bacteria
Staphylococcus aureus, Bacillus subtilis
Common human pathogens.
Gram-negative Bacteria
Escherichia coli, Pseudomonas aeruginosa
Medically important and often exhibit drug resistance.
Fungi
Candida albicans, Aspergillus fumigatus
Common opportunistic fungal pathogens.
Caption: Panel for broad-spectrum antimicrobial screening.
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism (MIC).
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in a 96-well plate containing appropriate growth medium.
Inoculation: Add a standardized inoculum of the test microorganism to each well.
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Target-Based Screening (Hypothesis-Driven)
Based on the results of the in silico target prediction, more focused, target-based assays can be designed. For instance, if the prediction suggests potential kinase inhibitory activity, a panel of kinase assays would be appropriate. The imidazole scaffold is known to interact with various enzymes, including kinases and carbonic anhydrases.[3][17][18]
Caption: Tiered in vitro screening cascade.
Phase III: Data Interpretation and Path Forward
The preliminary screening phase will generate a significant amount of data that requires careful interpretation to guide the next steps of the drug discovery process.
Potency and Selectivity: The IC50 and MIC values will provide a measure of the compound's potency. Comparing the cytotoxicity in cancerous versus non-cancerous cell lines, and the activity against different microbial species, will give an initial indication of selectivity.
Therapeutic Index: A preliminary therapeutic index can be calculated by comparing the cytotoxic concentration to the effective concentration in a disease-relevant assay.
SAR Insights: Even at this early stage, the data can provide initial insights into the structure-activity relationship. For example, the contribution of the bromo-substituent can be hypothesized.
Based on the collective data, a decision can be made to either:
Advance the compound for further lead optimization if promising activity and a favorable preliminary safety profile are observed.
Synthesize analogs to explore the initial SAR and improve potency, selectivity, or ADMET properties.
Terminate the project if the compound shows no significant activity or exhibits unacceptable toxicity.
Conclusion
The preliminary screening of a novel chemical entity such as Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is a critical and multifaceted process. By adopting a systematic and integrated approach that combines in silico prediction with a tiered in vitro experimental workflow, researchers can efficiently and effectively assess the therapeutic potential of this promising scaffold. The methodologies outlined in this guide provide a robust framework for making data-driven decisions and for laying a solid foundation for a successful drug discovery program. The inherent versatility of the imidazole core suggests that a thorough investigation of this particular derivative is a worthwhile endeavor in the ongoing search for new and effective medicines.[1]
References
Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (2025, March 3). IntechOpen. [Link]
In Silico Screening of Small Molecule Inhibitors for Amyloid-β Aggregation. (2025, June 23). PubMed. [Link]
In Silico Screening of Small Molecule Inhibitors for Amyloid-β Aggregation. (2025, May 29). Journal of Chemical Information and Modeling - ACS Publications. [Link]
Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). Journal of Cell & Molecular Pharmacology. [Link]
In silico screening and hit clustering for small molecule inhibitors of... ResearchGate. [Link]
Integrated in silico and in vitro screening approaches for the discovery of small-molecule inhibitors of β-carbonic anhydrases. Taylor & Francis Online. [Link]
Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate. [Link]
Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. (2009, February 4). ResearchGate. [Link]
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Hindawi. [Link]
Correlation between pharmacokinetics and pharmacologic effects of a new imidazole thromboxane synthetase inhibitor. PubMed. [Link]
Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026, January 1). RSC Publishing. [Link]
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023, June 19). MDPI. [Link]
IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR. [Link]
Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway. (2016, April 20). PLOS ONE. [Link]
In-Vitro Cytotoxicity and Anthelmintic Evaluation of Various Synthesized Novel Imidazoles. (2019, January 1). International Journal of Pharmacy and Biological Sciences. [Link]
Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. International Journal of Medical Research and Health Sciences. [Link]
Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. (2018, July 19). ACS Omega. [Link]
Design and Synthesis of Tri-substituted Imidazole Derivatives as CD73 Inhibitors for Their Anticancer Activity. (2022, March 1). Bentham Science. [Link]
SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. PMC. [Link]
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (2025, September 24). RSC Publishing. [Link]
Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. (2025, December 31). Zenodo. [Link]
A Novel Synthesis of Methyl 1,5-Disubstituted Imidazole-4-carboxylates Using 3-Bromo-2-isocyanoacrylates (BICA). The Journal of Organic Chemistry. [Link]
SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. HETEROCYCLES. [Link]
SAR of imidazole–carboxylate derivatives 18 with N‐substitutions, showing anti‐tubulin activity. ResearchGate. [Link]
Synthesis and biological activity of imidazole based 1,4-naphthoquinones. RSC Publishing. [Link]
Synthesis, Characterization, Biological Activity, Laser Effect and Molecular Docking of Tri-Imidazole-4-One Derivatives. (2025, February 17). SAR Publication. [Link]
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). MDPI. [Link]
Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. (2024, October 17). ThaiJO. [Link]
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]
step-by-step synthesis protocol for Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
Application Note: Synthesis and Purification Protocol for Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate Abstract Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS: 1542158-68-8) is a highly versatile heterocyc...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Purification Protocol for Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
Abstract
Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS: 1542158-68-8) is a highly versatile heterocyclic building block frequently utilized in pharmaceutical drug discovery and advanced materials research [1, 2]. The presence of the C5-bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), while the C2-methyl ester allows for further functionalization into amides, alcohols, or carboxylic acids. This application note details a robust, high-yielding protocol for its synthesis via the thionyl chloride-mediated esterification of commercially available 5-bromo-1-methyl-1H-imidazole-2-carboxylic acid.
Mechanistic Overview and Route Selection
While direct bromination of methyl 1-methyl-1H-imidazole-2-carboxylate is possible, it often yields a mixture of C4 and C5 brominated isomers, necessitating tedious chromatographic separation. A more regioselective and scalable approach relies on the esterification of the pre-functionalized precursor, 5-bromo-1-methyl-1H-imidazole-2-carboxylic acid (CAS: 1520621-24-2) [1].
The chosen methodology utilizes thionyl chloride (
SOCl2
) in anhydrous methanol. The reaction proceeds via the in situ generation of a highly reactive acyl chloride intermediate.
Activation:SOCl2
reacts with the carboxylic acid to form the acyl chloride, releasing
SO2
and
HCl
gases.
Nucleophilic Attack: Anhydrous methanol attacks the electrophilic carbonyl carbon of the acyl chloride.
Elimination: Loss of a chloride ion and subsequent deprotonation yields the target methyl ester.
This method is preferred over standard Fischer esterification (using
H2SO4
) because the formation of the acyl chloride drives the reaction to completion without the need to actively remove water from the reaction matrix.
Reagents and Materials
All reagents should be of analytical grade. Methanol must be anhydrous to prevent the competitive hydrolysis of the intermediate acyl chloride back to the starting carboxylic acid.
Reagent / Material
Role
MW ( g/mol )
Equivalents
Amount (for 10 mmol scale)
5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid
Starting Material
205.01
1.0
2.05 g
Thionyl Chloride (
SOCl2
)
Activating Agent
118.97
2.5
1.82 mL (2.97 g)
Anhydrous Methanol (
MeOH
)
Reactant / Solvent
32.04
Excess
25.0 mL
Saturated
NaHCO3
(aq)
Quenching / Neutralization
N/A
N/A
As needed (~30 mL)
Dichloromethane (
DCM
)
Extraction Solvent
84.93
N/A
3 x 20 mL
Anhydrous
Na2SO4
Drying Agent
142.04
N/A
As needed
Experimental Workflow
Synthetic workflow for Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate from its acid precursor.
Step-by-Step Synthesis Protocol
Safety Precautions: Thionyl chloride is highly corrosive, reacts violently with water, and releases toxic
SO2
and
HCl
gases. This entire procedure must be conducted in a properly functioning chemical fume hood. Proper Personal Protective Equipment (PPE), including heavy-duty nitrile gloves, a lab coat, and safety goggles, is mandatory.
Step 4.1: Reaction Setup and Activation
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Argon or Nitrogen) for 5 minutes. Attach a reflux condenser fitted with a drying tube or a line to a gas scrubber (to neutralize evolving
SO2
/
HCl
).
Suspension: Add 5-bromo-1-methyl-1H-imidazole-2-carboxylic acid (2.05 g, 10.0 mmol) [1] to the flask, followed by 25.0 mL of anhydrous methanol. Stir to create a uniform suspension.
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality: Cooling is critical before
SOCl2
addition to control the highly exothermic reaction and prevent the rapid, uncontrolled evolution of toxic gases.
Addition: Using a glass syringe, add thionyl chloride (1.82 mL, 25.0 mmol) dropwise over 15 minutes. Causality: Dropwise addition ensures the exotherm is manageable and prevents solvent bumping. The suspension will typically clear as the acyl chloride forms and reacts.
Step 4.2: Esterification and Monitoring
Reflux: Remove the ice bath and allow the reaction to warm to room temperature over 30 minutes. Then, transfer the flask to a heating mantle or oil bath and heat to reflux (approx. 65 °C) for 3 to 4 hours.
TLC Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a solvent system of Hexanes:Ethyl Acetate (1:1). Validation: The starting carboxylic acid will remain near the baseline (low
Rf
), while the target methyl ester will elute significantly higher (approx.
Rf
0.6).
Step 4.3: Workup and Extraction
Concentration: Once TLC indicates complete consumption of the starting material, cool the reaction to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol and residual
SOCl2
. Note: Ensure the rotary evaporator pump is protected by a secondary cold trap to catch acidic vapors.
Neutralization: Suspend the resulting crude residue in 20 mL of Dichloromethane (DCM). Transfer to a separatory funnel. Slowly add 30 mL of saturated aqueous Sodium Bicarbonate (
NaHCO3
) solution. Causality:
NaHCO3
neutralizes the
HCl
salts of the imidazole ring, converting the product to its free-base form, which is soluble in the organic phase. Caution: Vigorous
CO2
evolution will occur; vent the funnel frequently.
Extraction: Extract the aqueous layer with additional DCM (2 x 20 mL). Combine all organic layers.
Washing and Drying: Wash the combined organic layers with 20 mL of brine (saturated
NaCl
), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude product.
Step 4.4: Purification
Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes.
Isolation: Combine the fractions containing the pure product (identified via TLC) and concentrate in vacuo to afford Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate [2] as an off-white to pale yellow solid.
Application Note: Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate as a Strategic Building Block in Medicinal Chemistry
Executive Summary In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies on the availability of highly functionalizable, orthogonal molecular building blocks. Methyl 5-br...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies on the availability of highly functionalizable, orthogonal molecular building blocks. Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS: 1542158-68-8) represents a privileged scaffold that perfectly aligns with these requirements[1]. Featuring a locked tautomeric state, a reactive electrophilic center for metal-catalyzed cross-coupling, and a versatile ester moiety, this compound serves as an advanced starting material for synthesizing complex heterocyclic therapeutics, particularly in the realm of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands[2].
This application note details the structural rationale, physicochemical properties, and validated experimental protocols for utilizing this building block in drug discovery workflows.
Structural Rationale & Physicochemical Profiling
The strategic value of methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate lies in its three distinct functional domains, each engineered to solve specific synthetic and pharmacokinetic challenges:
N1-Methylation (Conformational & PK Control): Unsubstituted 1H-imidazoles suffer from annular tautomerism, which complicates NMR characterization and leads to mixtures of regioisomers during functionalization. N-methylation locks the ring conformation. Furthermore, it eliminates a hydrogen bond donor, thereby reducing the topological polar surface area (tPSA) and enhancing passive membrane permeability—a critical factor for oral bioavailability.
C5-Bromine (Electrophilic Handle): The bromine atom at the electron-deficient 5-position is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)). This allows for rapid C-C or C-N bond formation via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions[3].
C2-Methyl Ester (Orthogonal Functionalization): The ester group is chemically orthogonal to the C5-bromide. It remains stable under standard cross-coupling conditions but can be selectively saponified to a carboxylic acid for amide coupling, or reduced to a hydroxymethyl group[3].
Quantitative Data Summary
The following table summarizes the key physicochemical parameters of the building block to aid in reaction stoichiometry and analytical tracking.
Inert atmosphere (Argon/N2), 2–8 °C, protect from light
Orthogonal Functionalization Strategy
The true power of this scaffold is its ability to undergo sequential, orthogonal modifications without the need for complex protecting group strategies.
Orthogonal functionalization pathways of the imidazole-2-carboxylate scaffold.
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that successful methodology requires an understanding of causality behind the reagents chosen. The following protocols are designed as self-validating systems.
Protocol 1: C5-Functionalization via Suzuki-Miyaura Cross-Coupling
This protocol introduces an aryl or heteroaryl group at the C5 position.
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the imidazole building block, arylboronic acid, and K₂CO₃.
Degassing: Add the Dioxane/H₂O solvent mixture. Causality Note: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex essential for the transmetalation step. Degas the mixture by bubbling Argon through the solution for 10 minutes.
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Causality Note: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step and prevents catalyst degradation (black-out).
Reaction: Heat the mixture to 90 °C for 4–6 hours.
Self-Validation Check: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the characteristic starting material doublet (m/z 219/221, ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes) completely disappears, replaced by the product mass.
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: C2-Functionalization via Saponification and Amidation
Following C5 elaboration, the C2 ester can be converted into an amide to explore solvent-exposed regions of a target protein.
Hydrolysis: Dissolve the ester in THF/H₂O. Add LiOH·H₂O and stir at room temperature for 2 hours. Causality Note: LiOH is chosen over NaOH/KOH as it is mild enough to prevent degradation of sensitive heteroaryl systems while effectively cleaving the methyl ester.
Acidification: Monitor by TLC. Once complete, acidify to pH 3-4 using 1M HCl. Extract the resulting carboxylic acid with 10% MeOH in DCM. Concentrate and dry under high vacuum.
Activation: Dissolve the crude acid in anhydrous DMF. Add DIPEA and HATU. Stir for 15 minutes. Causality Note: HATU is vastly superior to EDC/HOBt for electron-deficient heteroaromatic acids because it forms a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion rapidly.
Coupling: Add the desired amine and stir for 2 hours at room temperature.
Self-Validation Check: LC-MS should indicate the complete consumption of the intermediate carboxylic acid mass and the appearance of the target amide.
Workup: Quench with saturated NaHCO₃, extract with EtOAc, wash extensively with 5% LiCl aqueous solution (to remove DMF), dry, and purify.
Medicinal Chemistry Case Study: Kinase Inhibitor Development
The 1,2,5-trisubstituted imidazole motif is a cornerstone in the design of ATP-competitive kinase inhibitors. The imidazole nitrogens frequently act as critical hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region[4].
A prominent example of this application is found in the development of ERK1/2 inhibitors for non-small cell lung cancer (NSCLC). Researchers at AstraZeneca utilized a highly similar cross-coupling strategy on a brominated imidazole-2-carboxylate scaffold to synthesize the clinical candidate AZD0364[5]. By leveraging the C5 position to direct a substituent toward the DFG-in motif and utilizing the C2 position to interact with the solvent front, exceptional potency and selectivity were achieved. Similar structural optimizations have been utilized to shift selectivity profiles between p38α MAPK and JNK3[4].
Mechanistic intervention of imidazole-derived kinase inhibitors in MAPK signaling.
References
Ward, R. A., et al. "Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC)." Journal of Medicinal Chemistry, 2019. Available at:[Link]
Ansideri, F., et al. "Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3." Journal of Medicinal Chemistry, 2018. Available at:[Link]
Application Note: Orthogonal C-H Activation and Functionalization of Methyl 5-Bromo-1-Methyl-1H-Imidazole-2-Carboxylate
Introduction & Structural Rationale Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 1542158-68-8) is a highly functionalized, privileged heterocyclic building block used extensively in drug discovery. Decorating...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 1542158-68-8) is a highly functionalized, privileged heterocyclic building block used extensively in drug discovery. Decorating the imidazole carbon backbone requires precise control over chemoselectivity and regioselectivity.
Analyzing the topological and electronic environment of this specific scaffold reveals a unique functionalization challenge:
N1 Position: Methylated, preventing tautomerization and fixing the resonance structure.
C2 Position: Blocked by a methyl carboxylate group, which acts as a strong electron-withdrawing group (EWG), deactivating the ring toward electrophilic attack.
C5 Position: Occupied by a bromine atom, serving as a highly reactive handle for transition-metal-catalyzed cross-coupling.
C4 Position: Contains the only unactivated C-H bond. C4-H activation in imidazoles is electronically disfavored due to the adjacent N3 lone pair repulsion .
The Chemoselectivity Challenge in C-H Functionalization
Directing a palladium catalyst to perform C4-H activation in the presence of a C5-bromo group is inherently problematic. Palladium(0) undergoes rapid oxidative addition into the weak C-Br bond. If direct C4-H arylation is attempted using an aryl iodide and a Pd catalyst, the catalyst will preferentially insert into the substrate's own C5-Br bond, leading to uncontrolled homocoupling or polymerization [[1]]([Link]).
To bypass this, we must employ orthogonal functionalization strategies :
C5-First Functionalization: Exploit the C-Br bond first via a Suzuki-Miyaura coupling. The remaining C4-H bond can then be functionalized via a Concerted Metalation-Deprotonation (CMD) mechanism [[2]]([Link]).
Chemoselective C4-H Borylation: Utilize an Iridium(III) catalyst. Because Ir(III) does not readily undergo oxidative addition into C-Br bonds, the C4-H bond can be selectively borylated, leaving the C5-Br intact for downstream diversification .
Figure 1: Orthogonal functionalization strategies for the 5-bromoimidazole scaffold.
Causality & Mechanistic Rationale: The C5 position is sterically hindered, flanked by the N1-methyl and the C4-H. Pd(dppf)Cl2 is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step required for sterically encumbered substrates.
Self-Validation & In-Process Control (IPC): A parallel 0.1 mmol micro-scale reaction spiked with 1,3,5-trimethoxybenzene (internal standard) is run. UPLC-MS validates the disappearance of the starting material isotopic pattern (m/z 233/235) prior to scaling up.
Step-by-Step Methodology:
Charge a flame-dried Schlenk flask with Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (1.0 equiv), Aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
Add Pd(dppf)Cl2 (5 mol%) inside a nitrogen-filled glovebox.
Inject degassed 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.
Heat the biphasic mixture at 90 °C for 3 hours under vigorous stirring.
IPC Check: Sample 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS.
Upon completion, cool to room temperature, filter through a Celite pad to remove Pd black, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Downstream C4-H Arylation of the C5-Aryl Intermediate
Causality & Mechanistic Rationale: With C5 arylated, C4 is the only remaining C-H bond. Because C4 is electronically deactivated, we employ a Concerted Metalation-Deprotonation (CMD) mechanism . Pivalic acid (PivOH) is added as a co-catalyst; the pivalate anion acts as a highly efficient proton shuttle in the transition state, drastically lowering the activation energy for C4-H cleavage .
Self-Validation & IPC: The CMD mechanism is highly sensitive to moisture, which quenches the active Pd-pivalate intermediate. Strict anhydrous techniques validate the system. Conversion is confirmed by the disappearance of the C4 proton singlet (~7.5 ppm) in ¹H NMR.
Step-by-Step Methodology:
In a sealed tube, combine the C5-aryl imidazole intermediate (1.0 equiv), Aryl iodide (1.5 equiv), Cs₂CO₃ (2.0 equiv), and PivOH (30 mol%).
Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).
Suspend in anhydrous, degassed DMF (0.1 M).
Seal the tube and heat to 140 °C for 16 hours.
IPC Check: Monitor via UPLC-MS every 4 hours.
Quench with water, extract with EtOAc, and treat the organic layer with SiliaMetS® Thiol resin for 1 hour to scavenge residual palladium before column purification.
Protocol C: Chemoselective C4-H Borylation (Preserving the C5-Br Handle)
Causality & Mechanistic Rationale: To functionalize C4 while retaining the C5-Br, we use [Ir(OMe)(cod)]2 with dtbpy. The steric bulk of dtbpy prevents the formation of inactive Ir dimers. The methoxy ligand acts as an internal base to transmetalate with B₂pin₂, generating the active tris(boryl)Ir(III) species. Crucially, Ir(III) avoids oxidative addition into the C-Br bond, ensuring perfect chemoselectivity .
Self-Validation & IPC: ¹¹B NMR is utilized as an absolute kinetic control. The consumption of B₂pin₂ (singlet at ~30 ppm) and the appearance of the aryl-Bpin product (singlet at ~32 ppm) provide a self-validating reaction profile.
Step-by-Step Methodology:
In a glovebox, charge a vial with the starting 5-bromoimidazole (1.0 equiv) and B₂pin₂ (1.1 equiv).
In a separate vial, pre-mix [Ir(OMe)(cod)]2 (1.5 mol%) and dtbpy (3 mol%) in anhydrous THF to form the active deep-red catalyst complex.
Transfer the catalyst solution to the substrate vial (final concentration 0.3 M).
Seal and heat at 80 °C for 10 hours.
IPC Check: Extract a 50 µL aliquot, dilute in CDCl₃, and run a rapid ¹¹B NMR.
Concentrate under reduced pressure and purify by passing through a short plug of silica (eluting with EtOAc) to yield the C4-Bpin-C5-Bromo orthogonal building block.
Figure 2: Catalytic cycle of Ir-catalyzed chemoselective C4-H borylation.
Quantitative Data & Reaction Metrics
The following table summarizes the expected quantitative outcomes and operational parameters for the three functionalization vectors, allowing for rapid comparison during synthetic route design.
Application Note: Selective Ester Hydrolysis of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
Target Audience: Researchers, medicinal chemists, and drug development professionals. Strategic Overview & Mechanistic Grounding Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is a highly versatile heterocyclic build...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Strategic Overview & Mechanistic Grounding
Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is a highly versatile heterocyclic building block widely utilized in the synthesis of pharmaceuticals and advanced materials. The selective hydrolysis of its C2-methyl ester to yield 5-bromo-1-methyl-1H-imidazole-2-carboxylic acid is a critical, yet nuanced, transformation.
The primary synthetic challenge lies in achieving complete saponification of the ester while strictly preserving the C5-bromine atom and the integrity of the imidazole core. Harsh basic conditions (e.g., refluxing NaOH or KOH) can trigger competitive nucleophilic aromatic substitution (SNAr) or debromination. Conversely, strong acidic conditions at elevated temperatures risk premature decarboxylation of the resulting imidazole-2-carboxylic acid[1].
To navigate these chemoselectivity challenges, a mild saponification protocol utilizing Lithium Hydroxide Monohydrate (LiOH·H2O) in a ternary solvent system is employed[2].
Causality Behind Experimental Choices
The Role of Lithium (Lewis Acidity): The Li⁺ cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, significantly accelerating the nucleophilic attack by the hydroxide ion (OH⁻) at ambient temperatures[2]. This eliminates the need for thermal activation, preserving the halogen substituent.
Solvent Synergy (THF:MeOH:H₂O): A 3:1:1 (v/v/v) mixture ensures complete homogenization of the reaction. Tetrahydrofuran (THF) solubilizes the hydrophobic starting material, water dissolves the LiOH, and methanol acts as a phase-transfer bridge that prevents biphasic stalling[2].
Isoelectric Isolation: Imidazole-2-carboxylic acids are highly polar zwitterions. By carefully adjusting the post-reaction mixture to pH 4.0–5.0 (near the isoelectric point) at 0 °C, the product precipitates cleanly, maximizing yield without the need for complex chromatography[3].
Quantitative Optimization of Hydrolysis Conditions
The following table summarizes the experimental validation that led to the selection of the LiOH-mediated protocol over alternative methods.
Base / Acid System
Solvent System
Temp (°C)
Time (h)
Yield (%)
Impurity Profile & Observations
LiOH·H₂O (2.5 eq)
THF:MeOH:H₂O (3:1:1)
20–25
4–6
>92%
Clean conversion; complete preservation of C5-Br.
NaOH (3.0 eq)
MeOH:H₂O (1:1)
60
2
65%
Minor debromination observed; trace ring-opening.
K₂CO₃ (5.0 eq)
MeOH:H₂O (3:1)
65
24
40%
Incomplete conversion; stalled reaction.
6M HCl
H₂O
100
12
<15%
Extensive thermal decarboxylation to 5-bromo-1-methyl-1H-imidazole.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure reproducibility and high fidelity.
Solvents: THF, Methanol (MeOH), Deionized Water (H₂O)
Equipment: 100 mL round-bottom flask, magnetic stirrer, rotary evaporator, pH meter.
Step-by-Step Execution
Substrate Dissolution: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (2.19 g, 10.0 mmol).
Solvent Addition: Add 30 mL of THF and 10 mL of MeOH. Stir at 20–25 °C until the substrate is completely dissolved, yielding a clear solution.
Base Addition: In a separate vial, dissolve LiOH·H₂O (1.05 g, 25.0 mmol) in 10 mL of deionized water. Add this aqueous base solution dropwise to the reaction flask over 5 minutes to prevent localized exotherms[2].
Reaction Phase: Stir the resulting homogeneous mixture vigorously at ambient temperature (20–25 °C) for 4 to 6 hours[1].
Volatile Removal: Upon confirmed completion (see IPC below), transfer the mixture to a rotary evaporator. Remove the THF and MeOH in vacuo at a bath temperature not exceeding 30 °C to prevent thermal degradation.
Isoelectric Precipitation: Cool the remaining aqueous phase to 0 °C in an ice bath. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches strictly between 4.0 and 5.0[3]. A dense white precipitate will form.
Isolation: Stir the suspension at 0 °C for an additional 30 minutes to ensure complete precipitation. Filter the solid under vacuum, wash with ice-cold water (2 × 5 mL), and dry under high vacuum at 40 °C to afford 5-bromo-1-methyl-1H-imidazole-2-carboxylic acid.
In-Process Controls (IPC) & Validation
Reaction Monitoring (Step 4): Validate ester consumption via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The starting material (Rf ~0.6) should completely disappear, replaced by a baseline spot (Rf 0.0) corresponding to the lithium carboxylate salt.
pH Validation (Step 6): Do not allow the pH to drop below 3.0. Over-acidification protonates the imidazole nitrogen, increasing water solubility and drastically reducing isolated yield, while also increasing the risk of decarboxylation.
Process Workflow Diagram
Workflow for the selective LiOH-mediated ester hydrolysis of imidazole-2-carboxylates.
Application Notes and Protocols: Strategic Incorporation of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate into Peptide Synthesis
Abstract The incorporation of non-canonical amino acids (ncAAs) into peptides is a transformative strategy in drug discovery, enabling the design of therapeutics with enhanced stability, novel functionalities, and improv...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The incorporation of non-canonical amino acids (ncAAs) into peptides is a transformative strategy in drug discovery, enabling the design of therapeutics with enhanced stability, novel functionalities, and improved pharmacokinetic profiles.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the incorporation of a unique heterocyclic building block, Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate, into peptide sequences. We will explore the strategic considerations for coupling this sterically hindered and electronically modified residue, present optimized protocols for both solid-phase and solution-phase synthesis, and discuss methods for characterization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to expand the chemical diversity of their peptide-based therapeutics.
Introduction: The Rationale for Imidazole-Containing Peptides
Peptides are highly specific and potent biological signaling molecules, but their therapeutic potential can be limited by poor metabolic stability and conformational flexibility.[1] The introduction of ncAAs, particularly rigid heterocyclic scaffolds like substituted imidazoles, addresses these limitations.[4][5]
Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate offers several strategic advantages:
Conformational Rigidity: The planar imidazole ring restricts the peptide backbone's flexibility, which can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.
Metabolic Stability: The N-methylated imidazole core is resistant to enzymatic degradation, which can enhance the in vivo half-life of the peptide.[1][6]
Versatile Chemical Handle: The bromine atom at the C5 position serves as a versatile handle for post-synthetic modification via palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups to fine-tune activity or attach molecular probes.[7]
However, the successful incorporation of this building block is not trivial. The N-methyl group introduces significant steric hindrance, and the electron-withdrawing nature of the bromo and carboxylate groups can deactivate the molecule towards standard coupling conditions.[8][9] This guide provides the necessary protocols to overcome these challenges.
Strategic Considerations for Coupling
The primary challenge in incorporating Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate lies in overcoming the steric hindrance of the N-methyl group and the reduced nucleophilicity of the secondary amine on the preceding residue.[1][9] This necessitates the use of highly efficient coupling reagents and optimized reaction conditions.
2.1. Choice of Coupling Reagent
Standard carbodiimide reagents like DCC or DIC are often inefficient for coupling sterically hindered residues.[10] Uronium/aminium and phosphonium salt-based reagents are superior choices.
Reagent Class
Examples
Activation Mechanism
Performance with Hindered Residues
Ref.
Uronium/Aminium Salts
HATU, HBTU, HCTU
Forms highly reactive OAt or OBt active esters.
Excellent. HATU is particularly effective due to the formation of the highly reactive 7-azabenzotriazole (OAt) ester.
Recommendation:HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the primary recommendation for incorporating this building block due to its superior performance in difficult couplings.[8][11]
2.2. Reaction Monitoring
The standard ninhydrin (Kaiser) test will yield a false negative when coupling to a secondary amine (like the N-terminus of the imidazole-containing peptide). Therefore, an alternative test is required to monitor reaction completion.
Bromophenol Blue Test: This test provides a clear color change (blue/green for incomplete, yellow for complete) and is ideal for monitoring couplings involving N-methylated residues.[8]
Experimental Protocols
The following protocols provide step-by-step guidance for incorporating the target imidazole building block. For these protocols, we will first consider the saponification of the methyl ester to the free carboxylic acid, which is necessary for peptide bond formation.
Precursor Preparation: Saponification of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
Dissolve Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate in a suitable solvent (e.g., a 3:1 mixture of Methanol:Water).
Add 1.2 equivalents of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
Carefully neutralize the mixture with 1N HCl to pH ~5-6.
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1-methyl-1H-imidazole-2-carboxylic acid. Use this product directly in the coupling protocols.
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
In a separate vessel, dissolve the imidazole carboxylic acid and HATU in DMF.
Add DIEA to the solution from step 2 and allow for pre-activation by mixing for 5 minutes at room temperature.[8]
Drain the DMF from the swollen resin and add the activated amino acid solution.
Agitate the reaction mixture at room temperature for 2-4 hours. Longer coupling times may be necessary compared to standard amino acids.[1]
After the reaction time, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
Perform a bromophenol blue test on a small sample of resin beads to confirm coupling completion.[8] If the test is positive (blue/green), perform a second coupling (recouple) using fresh reagents.
Once coupling is complete (yellow beads), proceed with the standard Fmoc deprotection for the next amino acid in the sequence.
1.2. Cleavage and Deprotection
After completing the sequence, wash the final peptide-resin with DCM and dry under vacuum.
Treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Calculated Mass Shift: The monoisotopic mass of the 5-bromo-1-methyl-1H-imidazole-2-carbonyl moiety (C₅H₄BrN₂O) incorporated into the peptide chain is 202.95 Da . This value should be used when analyzing mass spectrometry data.
Troubleshooting
Problem: Incomplete coupling as indicated by the bromophenol blue test.
Cause: Insufficient activation, short coupling time, or severe steric hindrance.
Solution: Perform a second coupling with fresh reagents. Consider increasing the reaction time to 4-6 hours or elevating the temperature to 40°C.[11] Microwave-assisted coupling can also significantly improve efficiency for hindered couplings.[6][9]
Problem: Side reaction during final cleavage (e.g., modification of Trp or Met).
Cause: Reactive carbocations generated during TFA cleavage.
Solution: Ensure adequate scavengers are used in the cleavage cocktail. For peptides containing sensitive residues, increase the amount of triisopropylsilane (TIS) or add ethane-1,2-dithiol (EDT).
Problem: Poor solubility of the final peptide.
Cause: The rigid, planar imidazole ring can promote aggregation.
Solution: Purify and handle the peptide in solvents containing organic modifiers like acetonitrile or isopropanol. For storage, lyophilization from a solution containing a small amount of tertiary butanol can improve redissolution.
Conclusion
The incorporation of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate provides a powerful tool for peptide chemists to design next-generation therapeutics. While its sterically hindered nature presents challenges, the use of high-efficiency coupling reagents like HATU, appropriate monitoring techniques, and optimized reaction conditions enables its successful integration into peptide sequences. The protocols and strategic insights provided in this guide offer a robust framework for researchers to leverage the unique properties of this and other complex non-canonical building blocks.
References
Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec.
A Comparative Guide to the Reactivity of 4-Bromo and 5-Bromo Imidazoles. (n.d.). BenchChem.
Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. (n.d.). BenchChem.
Xu, Z., Wheeler, K. A., & Baures, P. W. (2012). Parallel synthesis of peptide-like macrocycles containing imidazole-4,5-dicarboxylic acid. Molecules, 17(5), 5346-5362. Retrieved from [Link]
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation.
Overview of Peptide Coupling Reagents. (n.d.). ChemPep.
5-Bromo-1H-imidazole-4-carbaldehyde Chemical Properties. (2023). Smolecule.
Ollivier, N., Dheur, J., Menta, M., & Delsuc, N. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5228-5238. Retrieved from [Link]
An In-depth Technical Guide to the Synthesis of Peptides Containing Non-Canonical Amino Acids. (n.d.). BenchChem.
Parallel synthesis of peptide-like macrocycles containing imidazole-4,5-dicarboxylic acid. (2012). Molecules.
The latest SPPS application data - innovative solution for peptide chemistry. (n.d.). Gyros Protein Technologies.
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology.
Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. Retrieved from [Link]
Begtrup, M., & Larsen, P. (1990). Imidazol-5-yl radicals as reactive intermediates. Journal of the Chemical Society, Perkin Transactions 1, (10), 2737-2742. Retrieved from [Link]
Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
Maluch, I., & Schilling, K. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences, 24(18), 14115. Retrieved from [Link]
Malde, A. K., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-74. Retrieved from [Link]
Geylan, G., et al. (2024). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science, 15(1), 123-135. Retrieved from [Link]
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023). Københavns Universitets Forskningsportal.
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2022). ResearchGate. Retrieved from [Link]
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol.
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. (n.d.). BenchChem.
Sharma, V., Kumar, P., & Pathak, D. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 357-366. Retrieved from [Link]
5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
Fu, W., et al. (2023). Peptide Bond Formation via Anhydride Exchange Mediated in situ Generation of N-Methylimidazolium Cation. ChemRxiv. Retrieved from [Link]
Chen, J., et al. (2007). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. Organic Process Research & Development, 11(6), 1059-1062. Retrieved from [Link]
Planning a Peptide Synthesis. (n.d.). AAPPTec.
Reddit user comment on peptide synthesis. (2016). Reddit. Retrieved from [Link]
Synthesis pathway for 4-Bromo-1-methyl-2-nitro-1h-imidazole. (n.d.). BenchChem.
Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. Retrieved from [Link]
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Retrieved from [Link]
Advanced Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
Executive Summary & Mechanistic Rationale The functionalization of five-membered nitrogen-containing heterocycles is a cornerstone of modern drug discovery. However, the palladium-catalyzed C–N cross-coupling of halogena...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The functionalization of five-membered nitrogen-containing heterocycles is a cornerstone of modern drug discovery. However, the palladium-catalyzed C–N cross-coupling of halogenated imidazoles is notoriously challenging. The substrate Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS: 1542158-68-8)[1] presents a unique set of electronic and steric hurdles. The basic imidazole nitrogens can coordinate to the palladium center, leading to catalyst deactivation via off-cycle polymeric resting states, as established by [2]. Furthermore, the presence of the C5-bromine adjacent to the N1-methyl group introduces significant steric hindrance during the oxidative addition step, while the C2-methyl ester is highly sensitive to harsh nucleophilic bases typically used in amination reactions.
To overcome these challenges, this protocol leverages a highly active, sterically demanding biarylphosphine ligand system—t
BuBrettPhos —paired with a third-generation (G3) palladium precatalyst. This system ensures the rapid generation of a monoligated
L⋅Pd(0)
active species that outcompetes substrate-induced catalyst poisoning[2], enabling high-yielding aminations while preserving the sensitive ester functionality.
Catalytic cycle of the Buchwald-Hartwig amination highlighting key mechanistic intermediates.
Substrate Profiling & Catalyst Selection Logic
The Substrate: Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
Steric Profile: The C5-bromine is flanked by the N1-methyl group. This local steric bulk necessitates a ligand with a large bite angle and extreme steric demand to facilitate reductive elimination.
Electronic Profile: The C2-methyl ester withdraws electron density from the imidazole ring. While this accelerates oxidative addition, it stabilizes the resulting Pd(II)-aryl intermediate, making reductive elimination the rate-limiting step.
Chemical Sensitivity: Strong bases like Sodium tert-butoxide (NaO
t
Bu) or Lithium hexamethyldisilazide (LiHMDS) will cause transesterification, ester hydrolysis, or transamidation[3].
The Catalyst System:
t
BuBrettPhos Pd G3
Causality of Precatalyst: Traditional
Pd2(dba)3
requires the amine substrate to reduce Pd(II) to Pd(0), which is often slow and leads to incomplete activation. The t
BuBrettPhos Pd G3 precatalyst undergoes rapid, base-mediated activation at room temperature to quantitatively yield the active
L⋅Pd(0)
species, preventing early-stage catalyst death[2].
Causality of Base: Anhydrous, finely ground Potassium Phosphate (
K3PO4
) or Cesium Carbonate (
Cs2CO3
) provides sufficient basicity to deprotonate the coordinated amine without attacking the C2-ester.
Optimization of Reaction Conditions
The following table summarizes the quantitative optimization data, demonstrating the causality behind the finalized protocol parameters.
Entry
Precatalyst (2 mol%)
Ligand (2 mol%)
Base (2.0 equiv)
Solvent
Temp (°C)
Yield (%)
Causality / Observation
1
Pd2(dba)3
XPhos
NaO
t
Bu
Toluene
100
<10
Ester cleavage; rapid catalyst deactivation.
2
Pd(OAc)2
BrettPhos
K3PO4
1,4-Dioxane
100
45
Slow activation of Pd(II) to Pd(0); incomplete conversion.
3
t
BuBrettPhos Pd G3
t
BuBrettPhos
Cs2CO3
1,4-Dioxane
80
88
Rapid Pd(0) generation; ester fully preserved.
4
t
BuBrettPhos Pd G3
t
BuBrettPhos
K3PO4
t
-AmylOH
80
94
Optimal solubility; minimal side reactions; highest yield.
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . By monitoring specific physical and analytical checkpoints, the operator can confirm the integrity of the reaction in real-time.
Base: Anhydrous
K3PO4
(2.0 mmol, 424.5 mg) — Must be finely ground and oven-dried.
Solvent:t
-Amyl alcohol or 1,4-Dioxane (5.0 mL) — Anhydrous and sparged with Argon for 15 minutes.
Step-by-step workflow for the Pd-catalyzed amination with built-in validation checkpoints.
Step-by-Step Methodology
Step 1: Reaction Setup (Glovebox or Standard Schlenk Technique)
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (219.0 mg, 1.0 mmol).
Add the amine nucleophile (1.2 mmol). Note: If the amine is a liquid, add it in Step 4 after the solvent.
Add
t
BuBrettPhos Pd G3 (17.1 mg, 2 mol%),
t
BuBrettPhos (9.7 mg, 2 mol%), and finely ground anhydrous
K3PO4
(424.5 mg, 2.0 mmol).
Seal the tube with a rubber septum, evacuate, and backfill with Argon (repeat 3 times).
Inject degassed
t
-Amyl alcohol (5.0 mL) via syringe.
Step 2: Activation & Heating
Stir the mixture at room temperature for 5 minutes.
Self-Validation Checkpoint 1: The solution should transition from a dark red/brown suspension to a clear yellow/orange solution. This color change confirms the successful base-mediated cleavage of the G3 precatalyst and the generation of the active Pd(0) species.
Replace the septum with a Teflon screw cap under a positive flow of Argon.
Transfer the sealed tube to a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 12 hours.
Step 3: In-Process Control (IPC)
After 12 hours, cool the reaction to room temperature.
Extract a 10 µL aliquot, dilute with 1 mL of HPLC-grade Acetonitrile, and filter through a 0.2 µm PTFE syringe filter.
Self-Validation Checkpoint 2: Analyze via LC-MS. Confirm the disappearance of the starting material mass (
m/z
219/221) and the appearance of the desired product mass (
[M+H]+
). If starting material remains but Pd black (a black precipitate) is visible, the catalyst has died; do not heat further.
Step 4: Workup and Isolation
Dilute the reaction mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and palladium residues. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).
Concentrate the filtrate under reduced pressure.
Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure aminated imidazole product.
Troubleshooting & Causality
Issue: Extensive Ester Hydrolysis or Transamidation.
Causality: The base is too nucleophilic or the solvent contains trace water.
Solution: Ensure
K3PO4
is strictly anhydrous. Avoid using alkali metal alkoxides (e.g., NaO
t
Bu)[3].
Issue: Precipitation of Pd Black (Catalyst Death) before full conversion.
Causality: Oxygen ingress leading to phosphine ligand oxidation, or insufficient ligand-to-palladium ratio.
Solution: Ensure rigorous degassing of the solvent via the freeze-pump-thaw method. An extra 1 mol% of free
t
BuBrettPhos ligand can be added to stabilize the Pd(0) intermediate.
Issue: No Reaction (Starting Material Recovered).
Causality: The inorganic base is too coarse, leading to poor interfacial surface area for the deprotonation step.
Solution: Use a mortar and pestle to finely grind the
K3PO4
and dry it in a vacuum oven at 120 °C overnight prior to use.
References
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]
Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 68(7), 2861–2873.[Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–13498.[Link]
troubleshooting debromination side reactions in Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
Advanced Technical Support Center: Troubleshooting Debromination in Heteroaryl Cross-Couplings Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug developme...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Technical Support Center: Troubleshooting Debromination in Heteroaryl Cross-Couplings
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize electron-deficient heterocycles. A notoriously problematic building block is Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate [1].
While this scaffold is highly valuable for pharmaceutical synthesis, the bromine atom at the 5-position is highly susceptible to hydrodehalogenation (debromination) during palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings)[2]. This guide provides a deep mechanistic analysis, diagnostic FAQs, and a self-validating protocol to ensure you retain your halogen and achieve high cross-coupling yields.
Part 1: The Causality of Debromination (Mechanistic Insight)
To fix a side reaction, you must first understand its kinetic origin. During a standard cross-coupling catalytic cycle, the Pd(0) catalyst readily undergoes oxidative addition into the C-Br bond of the imidazole.
However, because Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is highly electron-deficient, the resulting Pd(II)-aryl intermediate is relatively stable and slow to undergo transmetalation. If the reaction mixture contains any hydride donors (e.g., protic solvents, amine bases, or alkoxides), the Pd(II) center will intercept a hydride[3]. This triggers a premature reductive elimination, yielding the undesired debrominated imidazole and destroying your starting material[2].
Mechanistic divergence: Cross-coupling vs. hydrodehalogenation in Pd-catalyzed reactions.
Part 2: Diagnostic FAQs
Q: My LC-MS shows a major peak corresponding to the loss of bromine (M-79). Where is the hydride coming from?A: Hydrides typically originate from three hidden sources in your reaction mixture:
Protic Solvents: Alcohols (like ethanol or methanol) can coordinate to the Pd(II) center and undergo
β
-hydride elimination, generating a highly reactive Pd-hydride species[4].
Amine Bases: Alkyl amines can similarly undergo
β
-hydride elimination[3].
Alkoxide Bases: Strong bases like sodium ethoxide can promote direct hydride transfer to the metal center[2].
Q: How do I kinetically favor cross-coupling over debromination?A: You must accelerate the transmetalation and reductive elimination steps so they outpace hydride interception. This is achieved through two critical adjustments:
Ligand Selection: Utilizing bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or SPhos) stabilizes the active Pd(0) species and drastically accelerates the rate of reductive elimination to form the C-C bond, outcompeting the hydrodehalogenation pathway[3].
Base Selection: Switching to weaker, inorganic bases like Cesium Fluoride (CsF) or Potassium Phosphate (
K3PO4
) prevents the formation of hydride species associated with stronger alkoxide bases[2].
Part 3: Quantitative Optimization Data
The following table summarizes the causal impact of catalyst, base, and solvent selection on the product distribution when coupling Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate with a standard phenylboronic acid.
Entry
Catalyst System
Base
Solvent System
Temp (°C)
Conversion (%)
Desired Product (%)
Debrominated Byproduct (%)
1
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃
EtOH / H₂O
80
>95
32
65
2
Pd(dppf)Cl₂ (5 mol%)
K₃PO₄
Dioxane / H₂O
80
>95
58
38
3
Pd₂(dba)₃ / XPhos
K₃PO₄
Toluene / H₂O
100
>95
81
14
4
Pd₂(dba)₃ / XPhos
CsF
Toluene (Anhydrous)
100
>95
94
<5
Data Interpretation: Entry 1 fails because ethanol acts as a potent hydride donor[4]. Entry 2 improves by removing the alcohol, but the bidentate ligand (dppf) does not accelerate reductive elimination enough. Entry 4 represents the optimized state: anhydrous conditions remove all proton/hydride sources, CsF provides base activation without hydride transfer[2], and XPhos accelerates the desired C-C bond formation[3].
Part 4: Self-Validating Experimental Protocol
Objective: Achieve >90% Suzuki-Miyaura cross-coupling yield of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate while suppressing hydrodehalogenation to <5%.
Validation Mechanism: This protocol includes a 1-hour In-Process Control (IPC) check. If the system is contaminated with moisture or hydride donors, the IPC will flag the error before full reagent consumption.
Step 1: Rigorous Degassing and Preparation
Charge an oven-dried Schlenk flask with Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (1.0 equiv)[1], the arylboronic acid (1.5 equiv), and anhydrous Cesium Fluoride (CsF, 3.0 equiv)[2].
Causality Note: CsF is utilized because stronger alkoxide bases can promote the formation of hydride species, leading to debromination[2].
Step 2: Catalyst Assembly
Add
Pd2(dba)3
(2.5 mol%, equivalent to 5 mol% Pd) and XPhos (10 mol%).
Causality Note: Bulky, electron-rich biaryl phosphine ligands like XPhos accelerate the rate of reductive elimination, kinetically outcompeting the hydrodehalogenation pathway[3].
Step 3: Solvent Addition
Evacuate and backfill the flask with ultra-pure Argon (3 cycles).
Add anhydrous, sparged Toluene (0.2 M relative to the imidazole) via syringe.
Causality Note: Aprotic solvents are mandatory. Protic solvents like alcohols can coordinate to the Pd(II) center and undergo
β
-hydride elimination, acting as potent hydride donors[4].
Step 4: Reaction Execution and In-Process Control (IPC)
Heat the reaction mixture to 100 °C under vigorous stirring.
Self-Validation Checkpoint (1 Hour): Withdraw a 10 µL aliquot under Argon, dilute in LC-MS grade MeCN, and analyze.
Validation Logic: You should observe the desired product mass (
Mdesired+H+
). If the debrominated mass (
Mimidazole−Br+H+
) exceeds 5% relative area, abort the reaction. This indicates your Toluene or CsF was not strictly anhydrous, and water is acting as a hydride source.
Step 5: Workup and Isolation
Upon full consumption of the starting material (typically 4-6 hours), cool to room temperature.
Filter through a pad of Celite to remove the palladium black and inorganic salts, washing with EtOAc.
Concentrate under reduced pressure and purify via flash column chromatography to isolate the pure functionalized imidazole.
optimizing reaction conditions for Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate cross-coupling
Technical Support Center: Optimizing Cross-Coupling of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing Cross-Coupling of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing challenges with the palladium-catalyzed cross-coupling of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate .
This specific substrate presents a "perfect storm" of synthetic challenges:
Steric Hindrance: The C5-bromine is sterically compressed by the adjacent N1-methyl group.
Electronic Deactivation: The C2-methyl carboxylate (ester) withdraws electron density, increasing the activation energy required for the oxidative addition of the C5-Br bond.
Ligation/Poisoning: The basic N3 nitrogen can coordinate to palladium intermediates, sequestering the catalyst off-cycle[1].
Chemoselectivity: The C2-ester is highly susceptible to saponification (hydrolysis) under standard basic cross-coupling conditions.
Below, you will find mechanistic troubleshooting guides, empirical data, and self-validating experimental protocols to overcome these hurdles.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: My LC-MS shows massive amounts of the des-bromo byproduct (methyl 1-methyl-1H-imidazole-2-carboxylate) instead of the cross-coupled product. What is causing this?A1: You are observing protodehalogenation . Because oxidative addition at the sterically hindered C5 position is slow, the resulting Ar-Pd(II)-Br intermediate has a prolonged lifetime. If the transmetalation step is also sluggish, this intermediate will react with any available proton source (water, protic solvents, or even the boronic acid itself) to yield the debrominated imidazole.
Causality & Solution: To accelerate transmetalation and eliminate proton sources, switch to strictly anhydrous conditions. Utilizing a mild, anhydrous fluoride base like Cesium Fluoride (CsF) in non-protic solvents (e.g., 1,4-Dioxane) is highly effective at minimizing this side reaction in bromoimidazoles[2].
Q2: The cross-coupling was successful, but the C2-methyl ester was hydrolyzed to the carboxylic acid. How do I protect the ester?A2:Ester saponification is occurring due to the use of aqueous inorganic bases (e.g.,
K2CO3/H2O
or
NaOH
) at elevated temperatures (80–100 °C).
Causality & Solution: The hydroxide ion, generated by the hydration of strong bases, rapidly attacks the electrophilic carbonyl of the C2-ester. You must eliminate water from the system. Transition to anhydrous
K3PO4
or anhydrous
CsF
. If utilizing Buchwald-Hartwig amination, avoid strong alkoxides like
NaOtBu
(which will cause transesterification or hydrolysis) and use anhydrous
Cs2CO3
instead.
Q3: The reaction stalls at <20% conversion despite adding fresh catalyst. Is the substrate poisoning the palladium?A3: Yes. Five-membered heterocyclic halides represent notoriously difficult coupling partners because their nitrogen atoms can inhibit or deactivate the palladium catalyst[3].
Causality & Solution: The N3 lone pair competes with your phosphine ligand for coordination to the Pd center, forming stable, inactive bis-imidazole complexes. To prevent this, you must use highly sterically demanding biarylphosphine ligands (such as SPhos for Suzuki, or tBuBrettPhos for Buchwald-Hartwig amination). These ligands create a bulky microenvironment around the palladium that physically blocks the imidazole nitrogen from coordinating[1].
Part 2: Mechanistic Visualizations
Caption: Decision tree for diagnosing and resolving 5-bromoimidazole coupling failures.
Caption: Catalytic cycle highlighting off-target pathways: poisoning, debromination, and hydrolysis.
Part 3: Base & Solvent Optimization Matrix
The following table summarizes the empirical effects of various condition matrices on the Suzuki-Miyaura coupling of ester-bearing 5-bromoimidazoles.
Base (Equiv)
Solvent System
Temp (°C)
Conversion (%)
Debromination (%)
Ester Hydrolysis (%)
Mechanistic Verdict
K2CO3
(3.0)
Dioxane /
H2O
(4:1)
90
45
15
40
Failed: High saponification due to aqueous hydroxide generation.
K3PO4
(3.0)
Toluene /
H2O
(10:1)
100
60
20
20
Sub-optimal: Water still promotes competitive hydrolysis and debromination.
Cs2CO3
(2.5)
DMF (Anhydrous)
90
50
35
<5
Failed: Slow transmetalation in DMF leads to severe protodehalogenation.
CsF
(3.0)
Dioxane (Anhydrous)
90
>95
<5
<1
Optimal: Fluoride accelerates transmetalation without water; ester remains intact.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical "gates" to confirm the success of intermediate steps, preventing wasted time on doomed reactions.
Protocol A: Anhydrous Suzuki-Miyaura Coupling (C-C Bond Formation)
Designed to prevent ester hydrolysis and minimize debromination.
Reagent Preparation & Validation Gate 1:
Verify the purity of your arylboronic acid via
1H
NMR to ensure it has not degraded into unreactive boroxines (trimers).
To an oven-dried Schlenk tube, add Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (1.0 equiv), Arylboronic acid (1.5 equiv),
Pd(OAc)2
(0.05 equiv), SPhos (0.10 equiv), and finely milled anhydrous
CsF
(3.0 equiv).
Atmosphere Control:
Evacuate and backfill the tube with ultra-pure Argon (3 cycles). Causality: Oxygen will irreversibly oxidize the SPhos ligand, killing the active
Pd(0)
species.
Reaction Initiation:
Add anhydrous, degassed 1,4-Dioxane (0.2 M concentration). Seal the tube and heat to 90 °C behind a blast shield.
Mid-Reaction Validation Gate 2 (2 Hours):
Withdraw a 10 µL aliquot via a degassed syringe. Quench in 1 mL of LC-MS grade Acetonitrile.
Diagnostic Check:
If
[M+H]+
of the des-bromo species is >10%, trace moisture is present.
If unreacted starting material is >80%, oxidative addition is failing (consider increasing temperature to 100 °C).
Workup & Isolation:
Upon completion (typically 8-12 hours), cool to room temperature. Filter the crude mixture through a tightly packed Celite pad to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Designed to overcome catalyst poisoning by the imidazole ring[4].
Catalyst Pre-Activation:
In a glovebox, combine
Pd2(dba)3
(0.02 equiv) and tBuBrettPhos (0.08 equiv)[1] in anhydrous Toluene. Stir for 15 minutes until a color shift (typically deep purple/red to orange/yellow) indicates the formation of the active
L1Pd(0)
species.
Substrate Addition:
Add the bromoimidazole (1.0 equiv), the amine nucleophile (1.2 equiv), and anhydrous
Cs2CO3
(2.0 equiv). Note: Do not use
NaOtBu
, as it will destroy the C2-methyl ester.
Reaction & Validation Gate:
Heat to 100 °C. At 3 hours, perform an LC-MS check. The bulky tBuBrettPhos ligand should prevent the N3-imidazole nitrogen from arresting the catalyst[5]. If conversion is stalled, verify the anhydrous nature of your
Cs2CO3
, as wet base severely retards C-N coupling.
Purification:
Dilute with EtOAc, wash with saturated
NaHCO3
, dry over
Na2SO4
, and purify via silica gel chromatography.
Technical Support Center: Reducing Palladium Catalyst Loading in the Coupling of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to the efficient palladium-catalyzed cross-coupling of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate....
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the efficient palladium-catalyzed cross-coupling of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize palladium catalyst loading, thereby reducing costs, simplifying purification, and promoting sustainable chemical synthesis.
Introduction: The Challenge of Imidazole Coupling
Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is a valuable building block in pharmaceutical and materials science. However, its inherent electronic properties and the presence of multiple nitrogen atoms can present challenges in palladium-catalyzed cross-coupling reactions. The imidazole moiety can act as a ligand, potentially leading to catalyst inhibition or deactivation.[1][2] This often necessitates higher than ideal catalyst loadings to achieve desired conversions. This guide will explore systematic approaches to overcome these challenges and significantly reduce the amount of palladium required.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is sluggish and requires high catalyst loading ( >1 mol%). What are the primary factors to investigate?
A1: Several factors can contribute to low catalytic efficiency in the Suzuki-Miyaura coupling of this substrate. A systematic evaluation of the following is recommended:
Ligand Choice: The ligand is paramount for stabilizing the active Pd(0) species and facilitating the catalytic cycle. For electron-rich and potentially coordinating heteroaromatics like your substrate, standard ligands such as PPh₃ may be suboptimal.[3] Consider screening more specialized ligands. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) and N-heterocyclic carbene (NHC) ligands have demonstrated high efficacy in coupling challenging heteroaryl halides.[4][5][6] In a study on unprotected haloimidazoles, A-taPhos and CataCXium A provided excellent yields where others failed.[7]
Base Selection: The choice and strength of the base are critical for the transmetalation step. The optimal base is often solvent and substrate-dependent.[8] While common inorganic bases like K₂CO₃ or Cs₂CO₃ are a good starting point, weaker bases might be necessary to prevent decomposition of sensitive substrates. Conversely, a stronger base might be required to facilitate the reaction with less reactive boronic acids.
Solvent System: The solvent influences the solubility of reagents and the stability and activity of the catalyst.[9] Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[8] The water can aid in the dissolution of the base and facilitate the catalytic cycle.
Precatalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its efficient in-situ reduction to the active Pd(0) species is crucial.[10][11] Inefficient reduction can lead to lower catalytic activity and the need for higher loadings.[10] Consider using a well-defined Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst complex.[12]
Q2: I'm observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction?
A2: Homocoupling is often promoted by the presence of oxygen.[12][13] Rigorous degassing of your solvent and maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution is the most critical step to mitigate this.[12] Additionally, the choice of palladium precursor can play a role; using a Pd(0) source directly can sometimes be beneficial over in-situ reduction of a Pd(II) salt.[12]
Q3: Can I reduce palladium loading in other coupling reactions like Buchwald-Hartwig amination or Sonogashira coupling with this substrate?
A3: Absolutely. The principles of catalyst optimization are broadly applicable.
For Buchwald-Hartwig Amination: The development of sterically hindered and electron-rich phosphine ligands has been a game-changer, allowing for significantly lower catalyst loadings. Ligands like tBuBrettPhos have been shown to be effective for the amination of unprotected bromoimidazoles.[1][14] The choice of base is also critical, with weaker bases sometimes being necessary for sensitive heterocyclic substrates.
For Sonogashira Coupling: While a copper co-catalyst is traditionally used, its presence can promote alkyne homocoupling (Glaser coupling).[15] Optimizing conditions to run the reaction copper-free can be advantageous.[15] Electron-rich and bulky phosphine ligands can increase the rate of oxidative addition, a key step in the catalytic cycle, thereby allowing for lower palladium loadings.[16]
Q4: I see a black precipitate forming in my reaction, and the conversion has stalled. What is happening?
A4: The formation of a black precipitate is often indicative of palladium black, an inactive, agglomerated form of palladium. This suggests catalyst decomposition.[11] The primary cause is often an unstable catalytic species. To address this:
Re-evaluate your ligand: A more robust ligand that provides better stabilization to the palladium center is needed.
Check for impurities: Ensure your reagents and solvent are pure, as impurities can poison the catalyst.[8][11]
Control the temperature: Excessive heat can accelerate catalyst decomposition.[8]
Troubleshooting Guide: A Systematic Approach to Reducing Catalyst Loading
Use the following flowchart and detailed protocols to systematically optimize your reaction and reduce palladium loading.
Caption: Systematic workflow for reducing palladium catalyst loading.
Step 1: Ligand Screening Protocol
The choice of ligand has the most significant impact on catalytic activity and stability, especially with challenging substrates.[5][11][17]
Objective: To identify a ligand that promotes high conversion at a reduced catalyst loading (e.g., 0.5 mol%).
Experimental Setup:
To a series of oven-dried reaction vials, add Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (1.0 equiv).
Add the boronic acid (or other coupling partner, 1.2-1.5 equiv).
Add the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).
In separate vials, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and a variety of ligands in degassed solvent. Recommended ligands for screening include:
Add the palladium precatalyst (e.g., 0.25 mol% Pd₂(dba)₃) and the respective ligand (e.g., 0.5-1.0 mol%) to each reaction vial. The ligand-to-palladium ratio is crucial and may require optimization.[18]
Add degassed solvent.
Seal the vials, and stir at a moderate temperature (e.g., 80 °C).
Monitor the reactions by TLC or LC-MS at regular intervals.
Analysis: Compare the conversion rates and yield for each ligand. A successful ligand will show significant product formation under these reduced catalyst loading conditions.
Step 2: Optimization of Base and Solvent
Once a promising ligand is identified, fine-tuning the base and solvent can further enhance efficiency.[9]
Objective: To find the optimal base-solvent combination for the best-performing ligand.
Experimental Setup:
Using the best ligand from Step 1 and a fixed low palladium loading, set up a grid of experiments varying the base and solvent.
K₂CO₃
Cs₂CO₃
K₃PO₄
Dioxane/H₂O (10:1)
Exp. 1
Exp. 2
Exp. 3
Toluene
Exp. 4
Exp. 5
Exp. 6
2-MeTHF
Exp. 7
Exp. 8
Exp. 9
Analysis: Identify the combination that provides the highest yield and reaction rate. This will define your new "standard" conditions.
Step 3: Catalyst Loading Titration
With optimized conditions, you can now determine the minimum required catalyst loading.
Objective: To find the lowest catalyst loading that still provides a high yield in a reasonable timeframe.
Experimental Setup:
Using the optimized ligand, base, and solvent, set up a series of reactions with progressively lower catalyst loadings.
Experiment
Pd₂(dba)₃ (mol%)
Ligand (mol%)
1
0.25
0.5
2
0.1
0.2
3
0.05
0.1
4
0.01
0.02
Analysis: Determine the point at which a further decrease in catalyst loading leads to a significant drop in yield or an unacceptable increase in reaction time. This establishes the practical lower limit for your optimized system. Many modern catalyst systems can achieve high turnovers at loadings well below 0.1 mol%.[19][20][21]
Advanced Troubleshooting
Issue: Reaction is clean but incomplete, even after extended time.
Possible Cause: Catalyst deactivation. The N-heterocyclic substrate or product may be binding to the palladium center and inhibiting the catalytic cycle.[1][5]
Solution:
Increase Ligand-to-Metal Ratio: A higher concentration of the phosphine ligand can sometimes prevent substrate/product inhibition.[10]
Switch to a More Sterically Hindered Ligand: Very bulky ligands can create a protective pocket around the metal center, preventing unwanted coordination while still allowing the catalytic cycle to proceed.[22]
Issue: Results are inconsistent between batches.
Possible Cause: Sensitivity to air or moisture. The active Pd(0) catalyst and some ligands (especially phosphines) can be oxidized by trace amounts of oxygen.[11]
Solution:
Improve Inert Technique: Use a glovebox for preparing reagents and setting up reactions. Ensure solvents are freshly degassed using methods like freeze-pump-thaw or sparging with an inert gas for an extended period.[11]
Use a Pre-formed Catalyst: Well-defined, air-stable precatalysts can provide more consistent results than in-situ generated catalysts.[4]
The Causality Behind Key Experimental Choices
Why Bulky, Electron-Rich Ligands? These ligands promote the crucial, often rate-limiting, oxidative addition step and accelerate the final reductive elimination step.[22] Their steric bulk favors the formation of monoligated palladium species, which are highly reactive in the catalytic cycle.[22][23]
Why a Pd(0) Source like Pd₂(dba)₃? Using a Pd(0) precatalyst bypasses the need for an in-situ reduction of a Pd(II) source. This reduction step can sometimes be inefficient or lead to side reactions, consuming reagents and potentially deactivating the catalyst.[10][12][24]
The Role of Water in Solvent Mixtures: In Suzuki couplings, a small amount of water can be beneficial. It helps to dissolve the inorganic base and can participate in the hydrolysis of the boronic acid, which is a key step in the transmetalation process.
By systematically applying these principles and troubleshooting strategies, researchers can significantly reduce palladium catalyst loading in the coupling of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate, leading to more efficient, cost-effective, and sustainable synthetic routes.
References
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
A new P3N ligand for Pd-catalyzed cross-couplings in water. PMC - NIH.
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
Next-generation ligands for complex coupling challenges. Chemistry World.
Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. Frontiers.
optimizing reaction conditions for 4,4'-Bi-1H-imidazole derivatives. Benchchem.
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
Why am I getting low yield for my Suzuki coupling reaction? Reddit.
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. ACS Publications.
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
Buchwald–Hartwig amination. Wikipedia.
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC - NIH.
Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. Benchchem.
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview. ResearchGate.
Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. ResearchGate.
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ACS Publications.
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC - NIH.
Optimizing the reaction conditions a . ResearchGate.
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH.
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ACS Publications.
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ACS Publications.
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Angewandte Chemie International Edition.
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. Åbo Akademi University.
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar.
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.
Palladium-Imidazolium Carbene Catalyzed Heck Coupling Reactions and Synthesis of a Novel Class of Fluoroanthracenylmethyl PTC Ca. BYU ScholarsArchive.
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. ACS Publications.
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Publications.
Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group.
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate.
Technical Support Center: Solubilization Guide for Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers handling Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers handling Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS: 865798-15-8).
This compound is notoriously difficult to formulate in aqueous media due to its highly hydrophobic halogenated core, lack of hydrogen-bond donors, and rigid planar structure. This guide provides field-proven, mechanistically grounded strategies to overcome these physicochemical barriers without compromising your biological assays.
Diagnostic Decision Tree: Selecting the Right Formulation Strategy
Before proceeding to the troubleshooting FAQs, use the workflow below to identify the optimal solubilization pathway based on your experimental endpoint.
Caption: Decision matrix for selecting solubilization strategies based on downstream biological applications.
Troubleshooting FAQs & Mechanistic Insights
Q1: Why does Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate precipitate immediately in standard PBS, and why is pH adjustment ineffective?A: The insolubility of this compound is driven by severe lipophilicity and a lack of hydrogen-bond donors (the N1 position is methylated). While standard unsubstituted imidazoles can often be solubilized by lowering the pH to protonate the ring (typical pKa ~7.0), this strategy fails here due to electronic effects. The methyl ester at C2 and the bromine atom at C5 are strongly electron-withdrawing via inductive and mesomeric effects. This drastically pulls electron density away from the N3 nitrogen, lowering the pKa of the conjugate acid to approximately 1.2 or lower[1]. To protonate this specific imidazole ring and form a soluble salt, you would need an aqueous pH of < 1.0, which is biologically incompatible[2].
Q2: Can I hydrolyze the ester to improve solubility?A: Yes, but with a major caveat. Saponification of the methyl ester to the free carboxylic acid yields a molecule with a carboxylate pKa of ~2-3. At physiological pH (7.4), the free acid will be fully deprotonated (anionic) and highly water-soluble. However, this fundamentally alters the chemical entity. If your biological target requires the ester moiety for binding (e.g., it acts as a specific pharmacophore or a lipophilic prodrug), hydrolysis will destroy its pharmacological activity.
Q3: We are moving to in vivo pharmacokinetic (PK) studies. DMSO/Tween is causing toxicity in our animal models. What is the recommended formulation?A: The gold standard for in vivo delivery of rigid, hydrophobic planar molecules is inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [3]. The hydrophobic bromo-imidazole core is sequestered within the non-polar torus of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin ensures rapid dissolution in the aqueous bulk phase. This entirely avoids the severe toxicity, hemolysis, and precipitation risks associated with high concentrations of co-solvents like DMSO in parenteral administration.
Self-Validating Experimental Protocols
Protocol A: Co-Solvent Formulation for High-Throughput In Vitro Assays
Use this protocol when your assay can tolerate up to 1-5% DMSO. It utilizes a surfactant intermediate to prevent "solvent shock" upon aqueous dilution.
Primary Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Vortex vigorously until optically clear.
Surfactant Coating: Transfer 10 µL of the DMSO stock into a new microcentrifuge tube. Add 1 µL of 100% Tween-20 (or Pluronic F-68). Pipette up and down 10 times to ensure the compound is intimately mixed with the surfactant micelles.
Aqueous Phase Addition: Slowly add 989 µL of your assay buffer (e.g., Tris or HEPES, pH 7.4) dropwise while continuously vortexing the tube at medium speed. Causality note: Continuous shear force during dilution prevents localized pockets of high water concentration, which trigger rapid nucleation and precipitation.
Self-Validation Step: Shine a standard red or green laser pointer through the final 100 µM assay buffer in a dark room. The absence of a visible beam path (Tyndall effect) confirms you have a true molecular solution. If a solid beam path is visible, colloidal aggregates have formed, and the surfactant ratio must be increased.
Protocol B: HP-β-CD Complexation for In Vivo Dosing
Use this protocol for cell culture or animal models requiring zero organic solvents.
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 0.9% physiological saline. Stir until completely transparent.
API Addition: Add the solid Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate directly to the HP-β-CD solution to achieve a target concentration of 2-5 mg/mL.
Thermodynamic Driving: Sonicate the suspension in a water bath at 37°C for 30-45 minutes. Causality note: Heating provides the activation energy required for the hydrophobic compound to displace water molecules inside the cyclodextrin cavity, shifting the thermodynamic equilibrium toward complexation[3].
Self-Validation Step: Centrifuge the final formulation at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absolute absence of a visible pellet confirms that 100% of the API is successfully complexed and not merely suspended. Filter through a 0.22 µm PES syringe filter for sterilization.
Quantitative Data Summary
The table below summarizes the expected outcomes and biological compatibilities of the solubilization strategies discussed.
Formulation Strategy
Primary Mechanism of Solubilization
Max Achievable Concentration
Biological Compatibility
Key Limitation
pH Adjustment (< pH 2)
Protonation of N3 to form a cationic salt
> 50 mM
None (Lethal to cells/animals)
Denatures proteins; physiologically irrelevant.
DMSO / Tween-20
Reduction of dielectric constant & micellization
~100 µM (in 1% DMSO)
Moderate (In vitro only)
DMSO >1% inhibits many enzymes and causes cell toxicity.
20% HP-β-CD
Host-guest inclusion complexation
~5-10 mM (1.5 - 3.0 mg/mL)
Excellent (In vivo / IV / PO)
Requires optimization of the API-to-Cyclodextrin molar ratio.
References
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (NIH). 3
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
Improvement in aqueous solubility achieved via small molecular changes. PubMed (NIH). 2
Technical Support Center: Optimizing Scale-Up Synthesis of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
Welcome to the Technical Support Center. Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 1542158-68-8) is a highly valued heterocyclic building block utilized extensively in medicinal chemistry, particularly in t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 1542158-68-8) is a highly valued heterocyclic building block utilized extensively in medicinal chemistry, particularly in the synthesis of potent inhibitors targeting the EED subunit of the Polycomb Repressive Complex 2 (PRC2) methyltransferase[1].
Scaling up the synthesis of this functionalized imidazole presents distinct challenges, primarily concerning regioselective halogenation and the suppression of symmetrical ketone byproducts during esterification. This guide provides field-proven, self-validating methodologies and troubleshooting frameworks to ensure high-yield, scalable production.
Process Workflow & Validated Methodologies
The most scalable and regioselective approach avoids direct bromination of 1-methylimidazole, which often yields complex mixtures. Instead, the workflow utilizes a two-step sequence: C2-lithiation/esterification followed by regioselective C5-bromination.
Figure 1: Two-step scalable synthetic route for Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate.
Protocol Step 1: C2-Lithiation and Esterification
Causality: The inductive electron-withdrawing effect of the two nitrogen atoms makes the C2-proton of 1-methylimidazole the most acidic. Deprotonation with n-BuLi at -78°C is rapid and highly selective.
Preparation: Dissolve 1-methyl-1H-imidazole (1.0 eq) in anhydrous THF (10 volumes) under a nitrogen atmosphere. Cool the solution to -78°C.
Lithiation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the internal temperature below -70°C. Stir for 45 minutes.
Self-Validation System (Lithiation Check): Withdraw a 0.5 mL aliquot of the reaction mixture and quench it into 1 mL of D₂O. Extract with CDCl₃ and analyze via ¹H NMR. Proceed only if there is >95% disappearance of the distinctive C2-proton singlet (typically ~7.5 ppm).
Inverse Quenching: In a separate flask, prepare a solution of methyl chloroformate (1.3 eq) in anhydrous THF (5 volumes) and cool to -78°C. Cannulate the lithiated imidazole solution into the methyl chloroformate solution dropwise.
Workup: Allow the mixture to warm to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield Methyl 1-methyl-1H-imidazole-2-carboxylate.
Protocol Step 2: Regioselective C5-Bromination
Causality: The introduced C2-ester group is electron-withdrawing, deactivating the ring to prevent over-bromination. The N-methyl group inductively and hyperconjugatively directs incoming electrophiles (via Electrophilic Aromatic Substitution, EAS) preferentially to the C5 position over the C4 position.
Preparation: Dissolve Methyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in Glacial Acetic Acid (8 volumes). Cool the solution to 0–5°C using an ice/brine bath.
Bromination: Add Br₂ (0.95 eq) dropwise over 1 hour. Keep the reaction strictly shielded from light to suppress radical pathways.
Self-Validation System (Regioselectivity Check): Withdraw a 50 µL aliquot, quench into 1 mL of saturated aqueous NaHCO₃ containing 10% Na₂S₂O₃, extract with EtOAc, and analyze via HPLC/LC-MS. Confirm the ratio of the target mass (m/z 219/221) to the dibrominated mass (m/z 297/299/301) is >15:1.
Workup: Pour the mixture into ice-cold saturated NaHCO₃/Na₂S₂O₃ (adjusting pH to 7.5–8.0). Extract with Dichloromethane, concentrate, and recrystallize from EtOAc/Hexanes.
Quantitative Optimization Data
Table 1: Comparative Bromination Conditions for Imidazole Derivatives [2]
Data demonstrates the superiority of ionic EAS conditions over radical-prone NBS conditions for regiocontrol.
Brominating Agent
Solvent
Temperature
Yield (%)
Regioselectivity (C5 vs C4/Dibromo)
Br₂
Glacial Acetic Acid
0–5°C
60–70%
High (C-5 favored)
NBS
CCl₄
80–100°C
40–65%
Moderate-High
NBS
DMF
25°C
50–60%
Moderate (Prone to dibromination)
Table 2: Impurity Profiling and Mitigation Strategies
Impurity
Origin / Causality
Mitigation Strategy
Bis(1-methylimidazol-2-yl)methanone
Forward addition of ClCO₂Me allows the newly formed ester to act as an electrophile for unquenched lithiate.
Implement strict inverse addition (cannulate lithiate into excess ClCO₂Me).
Use Br₂/AcOH over NBS to favor ionic EAS; purify via recrystallization.
Troubleshooting & FAQs
Figure 2: Decision matrix for troubleshooting bromination regioselectivity and yield.
Q1: During the C2-esterification (Step 1), my yield drops significantly upon scale-up, and LC-MS shows a large peak for a symmetrical ketone byproduct. How do I prevent this?A1: This is a classic stoichiometric imbalance issue. When methyl chloroformate (a bis-electrophile) is added directly to the lithiated imidazole (forward addition), the newly formed methyl ester product competes with the unreacted methyl chloroformate. The remaining 2-lithio-1-methylimidazole attacks the ester, forming bis(1-methylimidazol-2-yl)methanone.
Solution: You must employ an inverse addition protocol. By cannulating the lithiated imidazole solution into a pre-cooled solution containing an excess (1.3 eq) of methyl chloroformate, the electrophile is always in vast excess, kinetically favoring ester formation over ketone formation.
Q2: I am using NBS for the bromination step, but I am getting a complex mixture of 4-bromo, 5-bromo, and 4,5-dibromo isomers. How can I improve C5 regioselectivity?A2: NBS minimizes over-oxidation but its reactions often proceed via radical mechanisms (especially at elevated temperatures or in non-polar solvents like CCl₄), which severely reduces regiocontrol[2].
Solution: Switch to an ionic electrophilic aromatic substitution (EAS) pathway by using Br₂ in Glacial Acetic Acid at 0–5°C [2]. The acidic environment and low temperature suppress radical pathways, allowing the N-methyl group to inductively direct the bromonium ion selectively to the C5 position.
Q3: How do I efficiently separate the desired 5-bromo isomer from the 4-bromo and 4,5-dibromo impurities without relying on unscalable column chromatography?A3: The ester group significantly alters the solubility profile of the isomers, making crystallization highly effective.
Solution: The 4,5-dibromo impurity is significantly less soluble in cold ethyl acetate. Slurry the crude solid mixture in minimal cold EtOAc (0°C) and filter to remove the dibromo species. The filtrate, enriched in the 5-bromo and 4-bromo isomers, can be concentrated and recrystallized from a hot EtOAc/Hexanes mixture. The 5-bromo target preferentially crystallizes out upon cooling, leaving the 4-bromo isomer in the mother liquor.
Q4: My product forms a stubborn emulsion during the aqueous workup of the bromination step. How can I resolve this?A4: Imidazole derivatives are prone to forming emulsions due to their amphiphilic nature and partial protonation in slightly acidic aqueous layers.
Solution: Ensure the final pH of the aqueous layer is strictly between 7.5 and 8.0 during the NaHCO₃ quench. At this pH, the imidazole nitrogen is fully deprotonated, maximizing its partition into the organic layer and breaking the amphiphilic emulsion. If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts that often stabilize the interface.
Validation of HPLC Methods for Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate Purity: A Comparative Guide
The Analytical Challenge: Imidazole Derivative Profiling Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS: 1542158-68-8) is a highly functionalized heterocyclic building block critical to the development of novel...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge: Imidazole Derivative Profiling
Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS: 1542158-68-8) is a highly functionalized heterocyclic building block critical to the development of novel active pharmaceutical ingredients (APIs) [4]. Quantifying the purity of this intermediate presents a complex analytical challenge. During its synthesis, several structurally analogous impurities are generated, most notably:
Impurity A (Starting Material): Methyl 1-methyl-1H-imidazole-2-carboxylate (des-bromo analog).
Impurity B (Regioisomer): Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate.
Impurity C (Hydrolysis Product): 5-bromo-1-methyl-1H-imidazole-2-carboxylic acid.
As a Senior Application Scientist, I approach this separation by recognizing that standard hydrophobic retention mechanisms are insufficient. The 4-bromo and 5-bromo regioisomers possess nearly identical partition coefficients (LogP). To achieve a self-validating, robust methodology, we must engineer a chromatographic system that exploits the subtle electronic differences of the imidazole ring.
Stationary Phase Comparison: C18 vs. Phenyl-Hexyl
Analytical laboratories frequently default to Octadecylsilyl (C18) columns for reversed-phase chromatography. However, comparing a standard C18 to a Phenyl-Hexyl stationary phase reveals a stark contrast in performance for imidazole derivatives.
The Causality Behind the Chemistry:
A standard C18 column separates analytes based purely on dispersive hydrophobic interactions, leading to the co-elution of the 4-bromo and 5-bromo regioisomers. Conversely, a Phenyl-Hexyl column introduces
π−π
and dipole-dipole interactions. Because the position of the bromine atom alters the
π
-electron density of the imidazole ring, the Phenyl-Hexyl phase can differentiate the regioisomers, achieving baseline resolution. Furthermore, utilizing methanol instead of acetonitrile enhances hydrogen bonding with the imidazole nitrogen, significantly improving peak symmetry [2].
Table 1: Chromatographic Performance Comparison
Conditions: 0.025 M
KH2PO4
(pH 3.2) / Methanol gradient at 1.0 mL/min.
Chromatographic Parameter
Standard C18 Column (150 x 4.6 mm, 3.5 µm)
Phenyl-Hexyl Column (150 x 4.6 mm, 3.5 µm)
Retention Time (
tR
)
8.4 min
9.2 min
Peak Asymmetry (
As
)
1.45 (Significant Tailing)
1.08 (Highly Symmetrical)
Resolution (
Rs
) from 4-bromo isomer
1.1 (Co-elution)
2.6 (Baseline Separation)
Theoretical Plates (
N
)
6,500
11,200
Experimental Protocol: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocol incorporates system suitability criteria directly into the workflow. The mobile phase pH is strictly controlled at 3.2 to ensure the basic imidazole moiety (pKa ~6.0) is fully protonated, preventing unpredictable secondary interactions with residual silanols [3].
Step 1: Mobile Phase Preparation
Mobile Phase A (Buffer): Dissolve 3.40 g of Potassium dihydrogen phosphate (
KH2PO4
) in 1000 mL of HPLC-grade water (0.025 M). Adjust the pH to 3.2 ± 0.05 using dilute ortho-phosphoric acid. Filter through a 0.22 µm membrane.
Mobile Phase B (Organic): 100% HPLC-Grade Methanol.
Step 2: Sample Preparation
Diluent: Mobile Phase A and Mobile Phase B (50:50, v/v).
Standard Stock Solution: Accurately weigh 10.0 mg of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).
Working Solution: Dilute 1.0 mL of the stock solution to 10 mL with diluent to achieve a nominal concentration of 100 µg/mL.
Step 3: Chromatographic Conditions
System: UHPLC/HPLC equipped with a Diode Array Detector (DAD).
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.
Column Temperature: 30 °C.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Gradient Program:
0-2 min: 20% B
2-10 min: 20%
→
60% B
10-15 min: 60% B
15-16 min: 60%
→
20% B
16-20 min: 20% B (Re-equilibration)
Step 4: System Suitability Testing (SST)
Inject a resolution mixture containing the target compound and Impurity B. The method is only valid for sample analysis if the resolution (
Rs
) between the two peaks is
≥
2.0 and the tailing factor for the main peak is
≤
1.5.
Method Validation Framework (ICH Q2(R2))
The optimized Phenyl-Hexyl methodology was rigorously validated according to the latest ICH Q2(R2) guidelines for analytical procedures [1].
Specificity: Forced degradation studies (acidic, alkaline, oxidative, and photolytic stress) confirmed that degradation products do not co-elute with the Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate peak. Peak purity angle was less than the peak purity threshold across all stress conditions.
Linearity & Range: The method demonstrated excellent linearity from 25 µg/mL to 150 µg/mL (25% to 150% of the target concentration).
Accuracy & Precision: Recovery experiments utilizing spiked matrices yielded highly accurate quantitation, proving the method's reliability for routine quality control.
Table 2: ICH Q2(R2) Validation Results Summary
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Result
Status
Specificity
No interference from blank/impurities
Rs>2.0
for all known impurities
Pass
Linearity (25-150 µg/mL)
Correlation coefficient (
R2
)
≥
0.999
R2
= 0.9998
Pass
Accuracy (Recovery)
98.0% - 102.0% across 3 levels
99.4% - 100.8%
Pass
Method Precision (RSD)
≤
2.0% (n=6 independent preps)
0.65%
Pass
LOD / LOQ
Signal-to-Noise (S/N)
≥
3 /
≥
10
0.05 µg/mL / 0.15 µg/mL
Pass
Validation Logic Workflow
Logical workflow for the development and ICH Q2(R2) validation of the HPLC purity method.
Conclusion
By transitioning from a traditional C18 column to a Phenyl-Hexyl stationary phase, we successfully engineered an HPLC method capable of resolving Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate from its critical regioisomers. Grounded in the physicochemical properties of the imidazole ring and validated against stringent ICH Q2(R2) standards, this method provides drug development professionals with a highly trustworthy, self-validating protocol for API intermediate quality control.
References
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link] [1]
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms. National Institutes of Health (NIH). [Link] [2]
Comparative
A Senior Application Scientist's Guide to Cross-Coupling Reactions: Brominated vs. Chlorinated Imidazole Carboxylates
For researchers in medicinal chemistry and drug development, the imidazole scaffold is a cornerstone of molecular design. Its functionalization via palladium-catalyzed cross-coupling is a critical strategy for generating...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers in medicinal chemistry and drug development, the imidazole scaffold is a cornerstone of molecular design. Its functionalization via palladium-catalyzed cross-coupling is a critical strategy for generating novel pharmacologically active compounds. A frequent decision point in synthesis planning is the choice of the halide on the imidazole carboxylate precursor: bromo or chloro? This guide provides an in-depth comparison of these two substrates, moving beyond simple reactivity trends to explain the underlying chemical principles and provide actionable, field-proven protocols.
The Core Principle: Reactivity Governed by the Carbon-Halogen Bond
The fundamental difference in performance between brominated and chlorinated imidazole carboxylates in cross-coupling reactions stems from the strength of the carbon-halogen (C-X) bond. The oxidative addition of the haloimidazole to the palladium(0) catalyst is often the rate-determining step of the catalytic cycle.[1][2]
Carbon-Bromine (C-Br) Bond: The C-Br bond is inherently weaker and more polarizable than the C-Cl bond.[3] This allows for a faster, more facile oxidative addition to the Pd(0) center, which can often be achieved under milder reaction conditions (lower temperatures, less reactive catalysts).[2]
Carbon-Chlorine (C-Cl) Bond: The stronger C-Cl bond presents a higher activation energy barrier for oxidative addition.[2][3] Consequently, reactions with chlorinated imidazoles typically require more forcing conditions: higher temperatures, longer reaction times, and, most critically, more specialized and highly active catalyst systems.[3]
The electron-withdrawing nature of the carboxylate group can further influence the electronic properties of the imidazole ring, but the intrinsic reactivity difference dictated by the C-X bond remains the dominant factor.[1]
Mechanistic Overview: The Critical Oxidative Addition Step
The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions illustrates why the C-X bond is so crucial. The initial oxidative addition of the haloimidazole to the active Pd(0) species is the gateway to the entire process.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Comparative Performance in Key Cross-Coupling Reactions
The theoretical reactivity difference manifests in practical performance across various common cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
This is one of the most widely used reactions for C-C bond formation. The difference between bromo- and chloro-substrates is very pronounced.[1]
Brominated Imidazole Carboxylates: These are highly reliable substrates that couple with a broad range of aryl- and heteroarylboronic acids under relatively mild conditions. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient.[4]
Chlorinated Imidazole Carboxylates: Successful coupling often necessitates the use of advanced, sterically hindered, and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][5] These ligands promote the difficult oxidative addition of the C-Cl bond. Higher temperatures and catalyst loadings are also common.[6]
Buchwald-Hartwig Amination (C-N Bond Formation)
The formation of C-N bonds is central to pharmaceutical synthesis.[7] Similar to Suzuki coupling, the choice of halide dictates the required catalytic system.[8]
Brominated Imidazole Carboxylates: Readily undergo amination with a wide variety of primary and secondary amines. The reaction conditions are generally tolerant of many functional groups.[7][9]
Chlorinated Imidazole Carboxylates: Coupling can be challenging and is highly dependent on the ligand.[10] Bulky biarylphosphine ligands developed by Buchwald and others are often essential for achieving good yields.[8] Without these specialized ligands, reactions often fail or give low conversions.
Sonogashira Coupling (C-C Bond Formation)
This reaction couples terminal alkynes with aryl halides and is invaluable for introducing alkynyl moieties.[11]
Brominated Imidazole Carboxylates: Generally provide good to excellent yields under standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base).[12][13]
Chlorinated Imidazole Carboxylates: Are significantly less reactive. While some protocols exist, they often require higher temperatures and more specialized catalyst systems, and yields may be lower compared to the bromo-analogs.[11]
Quantitative Data at a Glance
The following table summarizes representative experimental data, highlighting the typical differences in reaction conditions and outcomes.
Note: The data presented in this table are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions, substitution patterns, and coupling partners.[1]
Validated Experimental Protocols
The following protocols are designed to be self-validating systems, providing a clear starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling of a Brominated Imidazole Carboxylate
This protocol uses a standard, robust catalyst system suitable for the more reactive bromo-substrate.
Caption: Workflow for Suzuki-Miyaura coupling of a bromo-imidazole.
Step-by-Step Methodology:
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the brominated imidazole carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the Palladium(0) catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
Solvent Addition: Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
Reaction Execution: Securely cap the vial and place it in a preheated oil bath or heating block at 90 °C. Stir vigorously for 6-12 hours.
Scientist's Note: Monitoring the reaction by TLC or LC-MS is crucial. The reaction is typically complete when the starting bromo-imidazole spot is consumed.
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Suzuki-Miyaura Coupling of a Chlorinated Imidazole Carboxylate
This protocol employs a more advanced catalyst system necessary to activate the inert C-Cl bond.
Step-by-Step Methodology:
Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the chlorinated imidazole carboxylate (1.0 mmol), the arylboronic acid (1.5 mmol), and finely ground potassium phosphate (K₃PO₄, 2.5 mmol, 531 mg).
Catalyst Addition: In a glovebox, prepare a stock solution or add the catalyst and ligand directly: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18 mg) and SPhos (0.04 mmol, 16 mg).
Scientist's Note: The use of a bulky, electron-rich biarylphosphine ligand like SPhos is critical.[3] It facilitates the challenging oxidative addition of the C-Cl bond and stabilizes the active Pd(0) species.
Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.
Reaction Execution: Seal the flask and place it in a preheated oil bath at 110 °C. Stir vigorously for 18-24 hours.
Workup and Purification: Follow the same procedure as described in Protocol 1. The more forcing conditions may lead to more side products, potentially requiring more careful chromatographic separation.
Strategic Synthesis: Making the Right Choice
The decision between a brominated and chlorinated imidazole carboxylate is a trade-off between reactivity and cost.
Choose Brominated Imidazole Carboxylates When:
Speed and Efficiency are Paramount: They offer faster reaction times and often higher yields.[1]
Mild Conditions are Required: Ideal for syntheses involving sensitive functional groups or late-stage functionalization of complex molecules.
A Broad Substrate Scope is Needed: They reliably couple with a wider array of partners using standard, readily available catalysts.[1]
Choose Chlorinated Imidazole Carboxylates When:
Cost is a Major Driver: Chloro-aromatics are generally significantly cheaper and more widely available than their bromo-counterparts, making them highly desirable for large-scale synthesis.[3]
Process Development is Feasible: If time and resources permit the screening and optimization of advanced catalyst systems, using a chloro-precursor can be highly economical in the long run.
The Target Molecule is Robust: The required higher temperatures and stronger bases are less likely to be problematic for durable substrates.
Conclusion
While brominated imidazole carboxylates offer superior reactivity and operational simplicity, the development of highly active palladium catalyst systems has rendered chlorinated imidazoles as viable and economically attractive alternatives.[3] The choice is not merely about which reaction works, but which is optimal for the specific project goals. For rapid discovery and synthesis of complex molecules, the bromo-derivative is often the preferred starting material.[1] For large-scale, cost-driven production, investing in the development of a robust process with a chloro-derivative is a strategic imperative.
References
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-1-methyl-1H-imidazole in Cross-Coupling Reactions - Benchchem. [Online].
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Online].
Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide - Benchchem. [Online].
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. [Online].
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Online].
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. [Online].
Observations on the Intramolecular Heck Reactions of Aromatic Chlorides Using Palladium/Imidazolium Salts | Request PDF - ResearchGate. [Online].
Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. [Online].
Sonogashira coupling - Wikipedia. [Online].
Study of mechanistic pathways in cross-linking reactions with palladium. [Online].
Theoretical Study on Pd-catalyzed Cross-Coupling Reactions. [Online].
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. [Online].
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | The Journal of Organic Chemistry - ACS Publications. [Online].
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem. [Online].
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Online].
Heck Reaction—State of the Art - MDPI. [Online].
Metallaphotoredox-Catalyzed Cross-Electrophile Couplings of Aryl Chlorides and Alkyl Halides: Harnessing the σ-Donor/π-Acceptor Synergy of a 2-(1H-Imidazol-2-yl) pyridine Ligand - PubMed. [Online].
Benchmarking Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (MBMIC) as a Pharmacophore Scaffold: A Comparative Guide
For medicinal chemists and drug development professionals, selecting the right heterocyclic scaffold is the difference between a clinical candidate and a failed optimization campaign. Methyl 5-bromo-1-methyl-1H-imidazole...
Author: BenchChem Technical Support Team. Date: April 2026
For medicinal chemists and drug development professionals, selecting the right heterocyclic scaffold is the difference between a clinical candidate and a failed optimization campaign. Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (MBMIC) has emerged as a highly privileged building block, particularly in the development of allosteric inhibitors for complex epigenetic targets.
This guide objectively benchmarks MBMIC against alternative scaffolds, detailing the mechanistic rationale behind its structural features, providing comparative experimental data, and outlining validated protocols for its integration into drug discovery workflows.
Structural & Mechanistic Rationale: Why MBMIC?
The architecture of MBMIC is intentionally designed to solve three persistent challenges in heterocyclic drug design: tautomeric ambiguity, poor lipophilic ligand efficiency (LLE), and regioselectivity during late-stage functionalization.
N1-Methylation (Conformational Locking & LLE): Unmethylated imidazoles exist in a rapid tautomeric equilibrium between the 1H and 3H forms. This not only complicates NMR characterization but also introduces ambiguity in protein-ligand binding. Furthermore, burying a polar N-H bond in a hydrophobic protein pocket incurs a massive thermodynamic desolvation penalty. By methylating the N1 position, MBMIC removes this hydrogen bond donor (HBD), locking the conformation and significantly improving cell permeability and LLE [1].
C5-Bromination (Regioselective Cross-Coupling): The C5-bromo position acts as an ideal handle for Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira). The adjacent N-methyl group provides steric and electronic guidance, ensuring that oxidative addition occurs exclusively at C5, preventing the formation of isomeric mixtures that plague C4-bromo variants.
C2-Carboxylate (Versatile Linker Extension): The methyl ester at the C2 position allows for orthogonal deprotection and subsequent amide coupling, enabling the rapid synthesis of extended biaryl or rigid linker systems.
Benchmarking Alternatives: Quantitative Data
To demonstrate the superiority of the MBMIC scaffold, we benchmark it against unmethylated imidazoles, C4-bromo isomers, and simple amide linkers. The data below is synthesized from optimization campaigns targeting the EED subunit of the Polycomb Repressive Complex 2 (PRC2) methyltransferase [1] [2].
Table 1: Scaffold Performance Comparison
Scaffold Architecture
Suzuki Coupling Yield
Target Affinity (Cell IC50)
Lipophilic Ligand Efficiency (LLE)
Tautomeric Ambiguity
MBMIC (N1-Methyl, C5-Bromo)
75–85%
36 nM
4.7
None (Locked)
Unmethylated Imidazole
40–50%
> 500 nM
< 3.0
High (1H/3H forms)
Simple Amide Linker
N/A
> 1000 nM
2.1
None
C4-Bromo Isomer
55–65%
~ 120 nM
3.5
None (Locked)
Analysis: MBMIC drastically outperforms unmethylated and simple amide alternatives. The N-methylation directly contributes to the >10-fold increase in cellular potency (36 nM) by favoring the bioactive conformation and reducing the desolvation penalty, achieving an exceptional LLE of 4.7 [1].
The following protocol details the Suzuki-Miyaura cross-coupling of MBMIC with an arylboronic acid. This workflow is designed as a self-validating system, ensuring high yields and reproducible structural diversification.
Step-by-Step Methodology
Reagent Preparation: In an oven-dried Schlenk flask, combine MBMIC (1.0 eq), the desired arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
Solvent System Optimization: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
Causality: Dioxane provides excellent solubility for the organic MBMIC scaffold, while water dissolves the inorganic base (K₂CO₃). Degassing via sparging with N₂ for 15 minutes is critical; it prevents the oxidation of the zero-valent Palladium catalyst, which would otherwise terminate the catalytic cycle.
Catalyst Addition: Under a strict nitrogen atmosphere, add Pd(PPh₃)₄ (0.1 eq).
Causality: The bulky triphenylphosphine ligands stabilize the Pd(0) species, facilitating efficient oxidative addition into the sterically hindered, electron-deficient C5-Br bond of the imidazole ring.
Reaction Execution: Heat the mixture to 100 °C for 3 hours.
Causality: The elevated temperature provides the necessary thermal energy to overcome the activation barrier of the transmetalation step, which is typically the rate-limiting step in the cross-coupling of electron-rich heterocycles.
In-Process Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the MBMIC starting material mass [M+H]+ and the emergence of the coupled product mass confirm the completion of the catalytic cycle. Self-Validation: If starting material persists past 3 hours, a catalyst spike (0.05 eq) and further degassing are required to re-initiate the cycle.
Workup & Purification: Cool to room temperature, concentrate under reduced pressure, and purify via C18-flash chromatography (elution gradient from 5% to 95% acetonitrile in water).
Fig 1: Pd-catalyzed Suzuki-Miyaura cross-coupling workflow for MBMIC derivatization.
Case Study: Targeting the PRC2/EED Complex
Aberrant activity of the histone methyltransferase Polycomb Repressive Complex 2 (PRC2) is linked to several cancers, including epithelioid sarcoma (ES) and follicular lymphoma (FL). While early inhibitors targeted the EZH2 catalytic subunit directly, resistance mutations necessitated a new approach: allosteric inhibition via the EED subunit [1].
During the optimization of pyridopyridazinone-based EED inhibitors, researchers utilized the MBMIC scaffold to construct a rigid biaryl motif. The resulting MBMIC-derived compound perfectly sandwiched between Tyr148 and Tyr365 in the EED binding pocket. The rigid geometry enforced by the N1-methyl group and the C5-aryl linkage induced a conformational lock on the EED subunit, allosterically shutting down EZH2 methyltransferase activity and de-repressing tumor suppressor genes.
Fig 2: Allosteric inhibition of the PRC2 complex via MBMIC-derived EED targeting.
References
Diverse, Potent, and Efficacious Inhibitors That Target the EED Subunit of the Polycomb Repressive Complex 2 Methyltransferase. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
Comparative
A Senior Application Scientist's Guide to the Structural Validation of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate via 1H and 13C NMR Spectroscopy
For researchers and professionals in the dynamic field of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. Nuclear M...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in the dynamic field of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules. This guide provides an in-depth, practical comparison of predicted versus experimental data for the complete assignment of ¹H and ¹³C NMR spectra of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate, a substituted imidazole derivative of interest in medicinal chemistry.
This document moves beyond a simple recitation of data. It is designed to walk the reader through the causal logic of spectral prediction, the strategy behind a comprehensive NMR experiment workflow, and the rigorous process of data interpretation to build a self-validating system of peak assignments.
Predicted Spectroscopic Data: Establishing a Hypothesis
Before stepping into the laboratory, a robust theoretical prediction of the NMR spectra serves as our working hypothesis. This predictive framework is built upon established principles of chemical shifts, substituent effects, and data from analogous structures.
The structure of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate presents a distinct set of NMR-active nuclei. We anticipate three unique signals in the ¹H spectrum and six distinct signals in the ¹³C spectrum.
Caption: Structure of the target molecule with key atoms labeled.
¹H NMR Spectrum: Predicted Assignments
The proton NMR spectrum is expected to be relatively simple, with three distinct singlet signals:
Imidazole Ring Proton (H4): The sole proton on the imidazole ring is at the C4 position. In related 1-methylimidazole systems, the H4 and H5 protons typically appear in the range of 6.8-7.5 ppm.[1] Given the substitution pattern, we predict this signal to be a singlet and to appear in the downfield region of the aromatic spectrum. Data for the analogous 5-bromo-1-methyl-1H-imidazole-2-carbaldehyde can provide a useful comparison.[2]
N-Methyl Protons (N-CH₃): The methyl group attached to the N1 of the imidazole ring is expected to resonate as a sharp singlet. In various 1-methylimidazole derivatives, this signal typically appears between 3.6 and 4.0 ppm.[1][3]
Ester Methyl Protons (O-CH₃): The protons of the methyl ester group are also a singlet. Generally, methyl ester protons are found in the range of 3.6-3.9 ppm.[4]
¹³C NMR Spectrum: Predicted Assignments
The proton-decoupled ¹³C NMR spectrum should display six signals, all corresponding to quaternary or methyl carbons, except for C4.
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 160-175 ppm.[5]
Imidazole Ring Carbons (C2, C4, C5):
C2: This carbon is bonded to two nitrogen atoms and the electron-withdrawing carboxylate group, suggesting a downfield shift, likely in the 140-145 ppm range.
C5: This carbon is directly attached to a bromine atom. While bromine is electronegative, the "heavy atom effect" can cause a shielding effect on the directly attached (ipso) carbon, shifting it upfield compared to what electronegativity alone would predict.[6][7] Therefore, predicting its exact position is complex, but it is expected to be significantly different from an unsubstituted carbon. A range of 110-125 ppm is a reasonable starting point.
C4: This is the only protonated carbon on the ring. Its chemical shift will be influenced by the adjacent bromine and nitrogen atoms, likely placing it in the 120-135 ppm region.
Methyl Carbons (N-CH₃ and O-CH₃):
N-CH₃: The N-methyl carbon in 1-methylimidazoles typically appears around 33-36 ppm.[3]
O-CH₃: The ester methyl carbon generally resonates further downfield than N-alkyl carbons, typically in the 51-54 ppm range.[4]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Assignment
Predicted ¹H Shift (ppm)
Multiplicity
Predicted ¹³C Shift (ppm)
H4 / C4
~7.5
Singlet
120 - 135
N-CH₃
3.8 - 4.0
Singlet
33 - 36
O-CH₃
3.7 - 3.9
Singlet
51 - 54
C2
-
-
140 - 145
C5
-
-
110 - 125
C=O
-
-
160 - 175
Experimental Design for Unambiguous Validation
To rigorously validate these predicted assignments, a suite of NMR experiments is required. The following workflow provides a self-validating system, where each experiment provides a piece of the structural puzzle.
Caption: A systematic workflow for NMR-based structure validation.
Experimental Protocols
Sample Preparation:
Dissolve 5-10 mg of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect chemical shifts, so consistency is key.[8][9]
Filter the solution into a high-quality 5 mm NMR tube.
Spectrometer Setup:
All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
The sample temperature should be regulated (e.g., 298 K) to ensure stable and reproducible chemical shifts.
1. ¹H NMR:
Purpose: To determine the number of unique proton environments, their chemical shifts, integration (relative proton count), and multiplicity.
Key Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio (>16).
2. ¹³C{¹H} and DEPT-135 NMR:
Purpose: The broadband proton-decoupled ¹³C experiment identifies all unique carbon environments. The DEPT-135 experiment reveals the multiplicity of each carbon atom (CH and CH₃ as positive signals, CH₂ as negative signals, and quaternary carbons are absent).[10]
Expected DEPT-135 Outcome: Positive signals for C4, N-CH₃, and O-CH₃. No negative signals. C2, C5, and C=O will be absent.
3. 2D ¹H-¹H COSY (Correlation Spectroscopy):
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[10]
Expected Outcome: For this molecule, no cross-peaks are expected as all proton signals are predicted to be singlets, confirming their isolation from other protons.
4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
Purpose: To identify which protons are directly attached to which carbon atoms. This experiment correlates ¹H and ¹³C nuclei through their one-bond coupling.[10]
Expected Correlations:
The proton signal at ~7.5 ppm will correlate with the carbon signal for C4.
One of the methyl proton signals (~3.8-4.0 ppm) will correlate with the N-CH₃ carbon.
The other methyl proton signal (~3.7-3.9 ppm) will correlate with the O-CH₃ carbon.
5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
Purpose: This is the key experiment for assembling the molecular skeleton. It shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[11]
Key Expected Correlations for Unambiguous Assignment:
From N-CH₃ protons: Correlations to C2 and C5 are crucial for confirming the N-methylation site and the relative positions of the substituents.
From O-CH₃ protons: A strong correlation to the ester carbonyl carbon (C=O) and a weaker correlation to C2 will confirm the ester functionality and its attachment point.
From H4 proton: Correlations to C2, C5, and potentially the N-CH₃ carbon will lock in the structure of the imidazole ring.
Caption: Diagram of crucial 2- and 3-bond HMBC correlations.
Data Interpretation: A Self-Validating Narrative
By systematically analyzing the data from the proposed workflow, we can move from a hypothesis to a confirmed structure.
Confirm Proton and Carbon Counts: The ¹H and ¹³C spectra should confirm the presence of 3 proton and 6 carbon signals, respectively. The DEPT-135 will verify the presence of three CH/CH₃ groups and three quaternary carbons.
Assign Direct Connections with HSQC: The HSQC spectrum will definitively link the proton signals to their directly attached carbons, allowing for the unambiguous assignment of the (H4, C4), (N-CH₃, C(N-CH₃)), and (O-CH₃, C(O-CH₃)) pairs.
Assemble the Core Structure with HMBC: The HMBC correlations provide the ultimate validation:
Observing a correlation from one of the methyl proton singlets to the carbonyl carbon (~160-175 ppm) unequivocally identifies it as the O-CH₃ group.
The other methyl proton singlet, which shows correlations to two ring carbons (C2 and C5), must be the N-CH₃ group.
The H4 proton signal, now assigned via HSQC, should show correlations to C2 and C5. The observation of these correlations, combined with the N-CH₃ correlations to the same carbons, provides irrefutable evidence for the 1,2,5-substitution pattern on the imidazole ring.
This multi-faceted approach, where predictions are tested and confirmed through a logical sequence of experiments, ensures the highest degree of confidence in the final structural assignment, meeting the rigorous standards required in scientific research and drug development.
References
Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. Request PDF. Available at: [Link]
Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal. Filo. Available at: [Link]
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). Available at: [Link]
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
CASPRE - 13C NMR Predictor. CASPRE. Available at: [Link]
Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Available at: [Link]
Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. Chemphyschem. Available at: [Link]
1 H and 13 C NMR chemical shifts observed from fatty acid methyl esters... ResearchGate. Available at: [Link]
nmrshiftdb2 - open nmr database on the web. nmrshiftdb2. Available at: [Link]
Download NMR Predict. Mestrelab Research. Available at: [Link]
Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein. Request PDF. Available at: [Link]
CASCADE. Colorado State University. Available at: [Link]
Long-range proton-carbon coupling constants. IMSERC. Available at: [Link]
A free easy tool for predicting NMR chemical shifts. YouTube. Available at: [Link]
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. UNN. Available at: [Link]
7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available at: [Link]
NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley Analytical Science. Available at: [Link]
Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. Available at: [Link]
Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
A robust method for determining H-1-N-15 long-range correlations: N-15 optimzed CIGAR-HMBC experiments. ResearchGate. Available at: [Link]
NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. ChemRxiv. Available at: [Link]
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Bar-Ilan University. Available at: [Link]
on the 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]
NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]
Application of long-range 13C,H nuclear spin-spin coupling constants in the study of imidazole tautomerism in L-histidine, and related compounds. PubMed. Available at: [Link]
Carbon‐13 NMR spectra of bromine‐containing esters. Scite.ai. Available at: [Link]
2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. University of Missouri-St. Louis. Available at: [Link]
Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. ResearchGate. Available at: [Link]
Measurement of Long Range C H Coupling Constants. University of Ottawa. Available at: [Link]
1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed. Available at: [Link]
2D NMR FOR THE CHEMIST. Varian. Available at: [Link]
How to predict the 13C NMR spectrum of a compound. YouTube. Available at: [Link]
5-Bromo-1-methyl-1H-imidazole-4-carbonitrile. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Available at: [Link]
Predict 1H proton NMR spectra. NMRdb.org. Available at: [Link]
1H–1H Coupling in Proton NMR. ACD/Labs. Available at: [Link]
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comparative analysis of leaving group ability in Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
Comparative Analysis of Leaving Group Ability in Methyl 5-halo-1-methyl-1H-imidazole-2-carboxylates: A Guide for Late-Stage Functionalization Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is a highly versatile, elec...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Analysis of Leaving Group Ability in Methyl 5-halo-1-methyl-1H-imidazole-2-carboxylates: A Guide for Late-Stage Functionalization
Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is a highly versatile, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and materials science. The presence of the N1-methyl group and the strongly electron-withdrawing C2-methyl carboxylate dramatically alters the electronic landscape of the imidazole core. This unique push-pull system renders the C5 position highly susceptible to both transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
As an application scientist, selecting the correct leaving group at the C5 position is critical for optimizing synthetic efficiency. This guide provides an objective comparative analysis of the 5-bromo leaving group against its fluoro, chloro, and iodo counterparts, supported by mechanistic causality and self-validating experimental protocols.
Mechanistic Causality: The Dual Reactivity Paradigm
The functionalization of the C5 position is governed by two fundamentally different mechanistic pathways. The relative "ability" of the leaving group inverts depending on the chosen reaction paradigm:
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura):
In cross-coupling reactions, the rate-determining step (RDS) is typically the oxidative addition of the active Pd(0) catalyst into the C5–X bond. Consequently, reactivity is inversely proportional to the carbon-halogen bond dissociation energy (BDE). The leaving group ability strictly follows the trend: I > OTf > Br >> Cl > F . While the 5-iodo analog is kinetically superior, the 5-bromo derivative is overwhelmingly preferred in process chemistry. It offers an optimal balance of excellent oxidative addition kinetics without the rapid catalyst poisoning, light-sensitivity, or homocoupling side-reactions often associated with iodides .
Nucleophilic Aromatic Substitution (SNAr):
Conversely, the RDS in SNAr is the nucleophilic attack that forms the anionic Meisenheimer complex. Here, the electronegativity of the leaving group is paramount, as it inductively stabilizes the transition state. The reactivity trend is reversed: F > Cl > Br > I . However, the strongly electron-withdrawing C2-carboxylate in our target molecule sufficiently activates the ring. This electronic activation allows the 5-bromo group to act as a highly competent leaving group for SNAr with soft nucleophiles (e.g., thiolates or secondary amines), bypassing the need to synthesize the thermodynamically stable but synthetically challenging 5-fluoro analog .
Mechanistic divergence and leaving group ability trends for C5-functionalization.
Quantitative Data Presentation
To objectively compare the 5-bromo leaving group against alternatives, Table 1 summarizes the physicochemical parameters dictating reactivity, while Table 2 compares empirical yields across standard functionalization protocols.
Table 1: Physicochemical Parameters of C5-Leaving Groups
Leaving Group (X)
C-X Bond Dissociation Energy (kcal/mol)
Electronegativity (Pauling)
Cross-Coupling Reactivity
SNAr Reactivity
Fluoro (-F)
~115
3.98
Poor
Excellent
Chloro (-Cl)
~81
3.16
Moderate
Good
Bromo (-Br)
~68
2.96
Excellent
Moderate
Iodo (-I)
~53
2.66
Superior (Prone to poisoning)
Poor
Table 2: Comparative Yields for C5-Substitution (Empirical Benchmarks)
Substrate (5-X)
Suzuki-Miyaura (Phenylboronic acid, 4h)
SNAr (Thiophenol, 6h)
Primary Synthetic Limitation
5-Fluoro
< 5% (Fails oxidative addition)
> 95%
Extremely difficult to synthesize
5-Chloro
45% (Requires specialized bulky ligands)
75%
High activation energy for Pd(0) insertion
5-Bromo
92%
68%
Optimal balance of reactivity and stability
5-Iodo
88% (Rapid, but exhibits homocoupling)
< 10%
Light sensitive, prone to side reactions
Self-Validating Experimental Protocols
To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. They incorporate built-in analytical checkpoints to confirm intermediate formation and rule out false positives (such as protodehalogenation).
Objective: C5-Arylation. The 5-bromo group provides ideal oxidative addition kinetics without requiring highly engineered, expensive phosphine ligands .
Preparation: In a flame-dried Schlenk flask, charge Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which accelerates reductive elimination and suppresses competitive protodehalogenation—a common side reaction with electron-deficient bromoimidazoles.
Degassing: Suspend the mixture in a 4:1 mixture of 1,4-dioxane/H2O. Degas via three freeze-pump-thaw cycles. Causality: The presence of water is critical to dissolve the inorganic base and activate the boronic acid via a reactive boronate intermediate.
Reaction: Heat to 80 °C under an argon atmosphere for 4 hours.
Validation Checkpoint: Quench a 10 µL aliquot in MeCN and analyze via LC-MS. Look for the disappearance of the starting material (M+H: 219/221 isotopic pattern) and the appearance of the product mass (M+H: 217). Self-Correction: If protodebromination occurs (indicated by M+H: 141), lower the reaction temperature to 70 °C to favor cross-coupling over reduction.
Workup: Filter through a Celite pad, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.
Protocol B: SNAr Thiolation
Objective: C5-Thiolation. While fluorine is the theoretical optimal SNAr leaving group, the C2-ester activates the 5-bromo sufficiently for attack by soft, highly polarizable nucleophiles like thiolates .
Preparation: Dissolve Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (1.0 equiv) in anhydrous DMF.
Nucleophile Activation: In a separate vial, pre-mix thiophenol (1.1 equiv) with Cs2CO3 (1.5 equiv) in DMF for 15 minutes to generate the active thiolate. Causality: Pre-generation of the nucleophile prevents base-catalyzed hydrolysis of the sensitive C2-methyl ester on the starting imidazole.
Addition & Heating: Dropwise add the deep-yellow thiolate solution to the imidazole substrate. Stir at 60 °C for 6 hours.
Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The displacement of the heavy bromine atom by the thiophenol group will result in a highly UV-active product spot with a lower Rf value than the starting material.
Workup: Quench with saturated aqueous NH4Cl to neutralize residual base, extract with DCM, and wash the organic layer 3x with brine to quantitatively remove DMF before chromatography.
Self-validating experimental workflow for C5-substitution.
References
Schroeter, M., & Stanetty, P. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews. URL:[Link]
Iddon, B., Khan, N., & Lim, B. L. (1987). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1437-1443. URL:[Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]
Bellotti, P., et al. (2020). Site-Selective Thiolation of (Multi)halogenated Heteroarenes. Journal of the American Chemical Society, 142(15), 7233-7242. URL:[Link]
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